(-)-Triptonide
描述
Triptonide has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
extracted from Tripterygium wilfordii; structure given in first source
属性
IUPAC Name |
(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317412 | |
| Record name | (-)-Triptonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-11-9 | |
| Record name | (-)-Triptonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptonide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Triptonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38647-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(-)-Triptonide: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Triptonide, a diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has emerged as a potent anti-neoplastic agent with significant activity against a broad spectrum of cancers.[1] Its multifaceted mechanism of action, centered on the global inhibition of transcription, distinguishes it from many conventional chemotherapeutics and presents unique opportunities for drug development. This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, detailing its primary molecular target, the key signaling pathways it modulates, and the resultant cellular outcomes. We present quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of key pathways to offer a comprehensive resource for the scientific community.
Core Mechanism: Covalent Inhibition of Global Transcription
The principal mechanism underlying the potent cytotoxicity of this compound and its analog, Triptolide, is the inhibition of transcription. This is not achieved by targeting a single transcription factor but by directly disabling the general transcription machinery.
2.1 Molecular Target: XPB Subunit of TFIIH The primary molecular target of Triptonide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[2][3][4] Triptonide contains a reactive 12,13-epoxy group that forms an irreversible covalent bond with a cysteine residue (Cys342) on the XPB protein.[3]
2.2 Consequence: Inhibition of RNA Polymerase II Activity TFIIH functions as a helicase that unwinds DNA at the promoter region of genes, a crucial step for the initiation of transcription by RNA Polymerase II (RNAPII). By covalently binding to and inactivating XPB, Triptonide stalls the helicase activity of TFIIH.[4] This prevents the formation of the open transcription bubble, thereby globally shutting down RNAPII-mediated transcription.[5][6] This leads to a rapid depletion of messenger RNAs (mRNAs), particularly those with short half-lives.[6] Many of these short-lived transcripts encode proteins critical for cancer cell survival and proliferation, such as oncogenes, cell cycle regulators, and anti-apoptotic factors.[6]
Modulation of Key Oncogenic Signaling Pathways
As a consequence of its global transcriptional inhibitory effects, Triptonide profoundly impacts multiple signaling pathways essential for cancer cell growth, survival, and metastasis.
3.1 Inhibition of the MYC Oncogene The MYC proto-oncogene is a master transcription factor that is overexpressed in many cancers and is a key driver of tumorigenesis. Its mRNA and protein products are notoriously short-lived, making its expression highly dependent on continuous transcription. Triptonide treatment leads to a rapid, dose-dependent decrease in both c-Myc mRNA and protein levels.[7][8] This downregulation is a critical component of Triptonide's anti-cancer activity, particularly in MYC-dependent tumors.[9][10]
References
- 1. ajosr.org [ajosr.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triptolide suppresses proliferation, hypoxia-inducible factor-1α and c-Myc expression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling (-)-Triptonide: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
(-)-Triptonide, a potent diterpenoid triepoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest within the scientific community. This document provides an in-depth technical overview of its discovery, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.
Discovery and Physicochemical Characteristics
This compound was discovered during investigations into the bioactive constituents of Tripterygium wilfordii, a plant long used in traditional Chinese medicine to treat autoimmune and inflammatory diseases. It is often isolated alongside the structurally similar and more extensively studied compound, triptolide.[1][2] The isolation and characterization of these compounds were driven by the need to identify the molecules responsible for the plant's potent therapeutic and toxic effects.
This compound is a diterpene triepoxide.[3] It has been isolated from the roots of Tripterygium wilfordii and has demonstrated antineoplastic, anti-inflammatory, and immunosuppressive properties.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | [3] |
| Molecular Weight | 358.4 g/mol | [3] |
| IUPAC Name | (1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.0²,⁴.0²,⁹.0⁵,⁷.0⁹,¹¹.0¹⁴,¹⁸]icos-14(18)-ene-8,17-dione | [3] |
Isolation and Purification from Tripterygium wilfordii
The isolation of this compound is a multi-step process involving extraction from the plant material followed by chromatographic purification. The concentration of this compound and related diterpenoids in the plant is very low, necessitating efficient extraction and sensitive analytical methods.
Extraction
Solvent extraction is the most common initial step to obtain a crude extract enriched with this compound and other terpenoids.[4]
Experimental Protocol: Ethanol Reflux Extraction
-
Plant Material Preparation: Air-dry the root bark of Tripterygium wilfordii and grind it into a coarse powder.[5]
-
Extraction: Place the powdered root bark (e.g., 20 kg) in a large-scale reflux apparatus. Add 95% ethanol at a solvent-to-material ratio of approximately 2.5:1 (v/w) (e.g., 50 L for 20 kg).[5]
-
Reflux: Heat the mixture to reflux and maintain for 12 hours.[5]
-
Filtration and Concentration: After cooling, filter the mixture to separate the ethanolic extract from the plant residue. Concentrate the filtrate under reduced pressure to yield a crude extract.[5]
-
Solvent Partitioning: Re-dissolve the crude extract in water. This solution is then partitioned with an organic solvent such as ethyl acetate to separate compounds based on their polarity. The water-insoluble fraction, which contains this compound, is collected for further purification.[5]
Purification
Chromatographic techniques are essential for isolating this compound from the complex crude extract. This typically involves a combination of column chromatography and high-performance liquid chromatography (HPLC).
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.[4]
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the silica gel column.
-
Elution: Elute the column with a gradient of nonpolar to polar solvents, such as a hexane-ethyl acetate mixture.[4] Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used for the separation of these diterpenoids.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, for the related compound tripdiolide, an isocratic mobile phase of acetonitrile-water has been used.[6]
-
Detection: UV detection at approximately 219 nm is suitable for quantifying triptolide and related compounds.[7][8]
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined using a purified standard.
-
Table 2: Quantitative Yields of Related Diterpenoids from Tripterygium wilfordii
| Compound | Plant Part | Extraction Method | Yield | Source |
| Triptolide | Root | Ethyl Acetate Extraction | 807.32 ± 51.94 µg/g of extract | [8][9] |
| Tripdiolide | Root | Ethyl Acetate Extraction | 366.13 ± 17.21 µg/g of extract | [8][9] |
| Triptolide | Root | Ultrasonic with Ethyl Acetate | 37.94–70.31 µg/g | [6] |
Caption: General Workflow for the Isolation of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer and immunosuppressive effects being the most prominent. These activities are attributed to its interaction with various cellular signaling pathways.
Anti-Cancer Activity
This compound has been shown to be a potent anti-lymphoma agent with low toxicity.[1] It inhibits the proliferation of cancer cells and promotes apoptosis. Studies have shown its efficacy in cervical cancer cells by inducing apoptosis and cell cycle arrest.[1]
One of the key mechanisms of its anti-cancer action is the inhibition of the proto-oncogene Lyn transcription. This leads to a reduction in both total and phosphorylated Lyn proteins, subsequently suppressing the downstream ERK and ATK signaling pathways.[1] Additionally, this compound has been found to downregulate receptor tyrosine kinases (RTKs) and inactivate the Akt-mTOR pathway in cervical cancer cells.[1]
Caption: Signaling Pathways Modulated by this compound.
Immunosuppressive and Anti-Inflammatory Effects
The traditional use of Tripterygium wilfordii for autoimmune diseases points to the potent immunosuppressive and anti-inflammatory properties of its constituents, including this compound.[10] While specific mechanisms for this compound are still under detailed investigation, the closely related triptolide is known to exert its effects by inhibiting signaling pathways such as the nuclear factor-κB (NF-κB) pathway and the IL-6/signal transducer and transcription 3 (STAT3)-activated signaling pathway.[11]
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the fields of oncology and immunology. The isolation and purification of this compound from Tripterygium wilfordii present challenges due to its low abundance, necessitating optimized and efficient protocols. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a clinical therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study of this potent bioactive molecule.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships studies on the D ring of the natural product triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H22O6 | CID 65411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of four terpenoids in root and cortex of Tripterygium wilfordii Radix by different drying methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 11. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide. | Semantic Scholar [semanticscholar.org]
(-)-Triptonide in vitro and in vivo preliminary studies
An In-Depth Technical Guide to the Preliminary In Vitro and In Vivo Studies of (-)-Triptonide
This compound, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant scientific interest for its potent biological activities.[1][2] Structurally similar to the more extensively studied Triptolide, this compound differs by a carbonyl group at the C-14 position instead of a hydroxyl group.[1] This modification contributes to its distinct pharmacological profile, which includes anti-inflammatory, immunosuppressive, and antineoplastic properties.[3] Preliminary research highlights its potential in oncology and as a novel non-hormonal male contraceptive. This guide provides a detailed overview of the foundational in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and key signaling pathways.
Part 1: In Vitro Antineoplastic Activity
This compound demonstrates potent cytotoxic and anti-proliferative effects across various cancer cell lines at nanomolar concentrations.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the anti-cancer effects of this compound.
Table 1: In Vitro Cytotoxicity and Anti-Proliferative Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | CCK-8 | Viability | Potent cytotoxicity (5-500 nM) | [1] |
| C33a | Cervical Cancer | CCK-8 | Viability | Potent cytotoxicity (5-500 nM) | [1] |
| SiHa | Cervical Cancer | Wound-healing | Migration | Dose-dependent inhibition (10-50 nM) | [1] |
| SiHa | Cervical Cancer | Transwell/Matrigel | Migration/Invasion | Marked inhibition | [1] |
| Raji | B-lymphoma | Proliferation | IC50 | 5.7 nM | [2] |
| Jurkat | T-lymphoma | Proliferation | IC50 | 4.8 nM | [2] |
| PC3 | Prostate Cancer | Proliferation | IC50 | 11.961 nM | [4] |
| DU145 | Prostate Cancer | Proliferation | IC50 | 10.259 nM | [4] |
| LNCaP | Prostate Cancer | Proliferation | IC50 | 12.012 nM |[4] |
Key In Vitro Experimental Protocols
1.2.1 Cell Viability and Proliferation Assays
-
Protocol: Human cancer cell lines (e.g., HeLa, C33a) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 5-500 nM) or a vehicle control (0.1% DMSO). After a specified incubation period, cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity. For proliferation, nuclear staining with 5′-ethynyl-2′-deoxyuridine (EdU) and Hoechst-33342/DAPI is performed to quantify DNA synthesis.[1]
1.2.2 Colony Formation Assay
-
Protocol: Cells are seeded at a low density in 6-well plates and treated with this compound. They are cultured for an extended period (e.g., 10-14 days) to allow for colony formation. The medium, containing the compound, is refreshed periodically. Following incubation, colonies are fixed with methanol, stained with crystal violet, and counted. This assay measures the ability of single cells to undergo unlimited division.[1]
1.2.3 Cell Migration and Invasion Assays
-
Wound-Healing Assay: A confluent monolayer of cells (e.g., HeLa, SiHa) is mechanically scratched to create a "wound." Cells are then treated with this compound (10-50 nM). The rate of wound closure is monitored and photographed at different time points to assess cell migration.[1]
-
Transwell/Matrigel Assays: For migration, cells are placed in the upper chamber of a Transwell insert. For invasion, the insert is pre-coated with Matrigel. The lower chamber contains a chemoattractant. After treatment with this compound, the number of cells that migrate or invade through the membrane to the lower chamber is quantified by staining and counting.[1]
1.2.4 Apoptosis Assays
-
Annexin V/PI Staining: Cells treated with this compound are stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.[1]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro anti-cancer testing and the signaling pathways affected by this compound.
Part 2: In Vivo Antineoplastic Activity
In vivo studies using xenograft mouse models confirm the potent anti-tumor effects of this compound observed in vitro.
Quantitative Data Summary
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |
|---|---|---|---|---|---|
| Cervical Cancer | Nude Mice | HeLa | 10 mg/kg, daily gavage for 21 days | Significant inhibition of tumor growth | [1] |
| Lymphoma | Xenograft Mice | Raji | 5 mg/kg/day | Almost complete inhibition of tumor growth; 6 of 8 tumors eradicated | [2] |
| Prostate Cancer | Xenograft Mice | PC3 | 10 mg/kg | >97.95% inhibition of tumor growth |[4] |
Key In Vivo Experimental Protocols
2.2.1 Tumor Xenograft Model
-
Protocol: Female BALB/c nude mice (5 weeks old) are subcutaneously inoculated with human cancer cells (e.g., 1 x 10⁷ HeLa cells in DMEM and Matrigel). Tumors are allowed to grow to a specific volume (e.g., ~100 mm³). The mice are then randomized into control and treatment groups. The treatment group receives daily administration of this compound (e.g., 10 mg/kg via gavage), while the control group receives a vehicle (e.g., saline).[1] Tumor volumes are measured periodically (e.g., weekly) using calipers, and calculated using the formula: (π/6) × larger diameter × (smaller diameter)². At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC).[1]
Part 3: In Vivo Male Contraceptive Activity
A significant area of research for this compound is its potential as a non-hormonal, reversible male contraceptive.[5][6][7]
Quantitative Data Summary
Table 3: In Vivo Male Contraceptive Efficacy of this compound
| Species | Animal Model | Treatment Protocol | Time to Infertility | Key Effects | Reversibility | Reference |
|---|---|---|---|---|---|---|
| Mouse | C57BL/6J | 0.8 mg/kg, single daily oral dose | 3-4 weeks | ~100% deformed sperm with no forward motility | Fertility regained ~4-6 weeks after cessation | [5][8] |
| Primate | Cynomolgus Monkey | 0.1 mg/kg, single daily oral dose | 5-6 weeks | Deformed sperm, reduced motility and count | Fertility regained ~4-6 weeks after cessation |[5][8] |
Key In Vivo Experimental Protocols
3.2.1 Contraceptive Efficacy and Reversibility Studies
-
Protocol (Mice): Adult male mice receive a single daily oral dose of this compound (e.g., 0.8 mg/kg body weight) for a set period (e.g., 4 weeks). Sperm parameters (morphology, motility, count) are analyzed at weekly intervals. To test fertility, treated males are mated with untreated females. For reversibility, treatment is stopped, and fertility is monitored by mating trials until pups are born.[5]
-
Protocol (Monkeys): Adult male cynomolgus monkeys receive a single daily oral dose (e.g., 0.1 mg/kg body weight). Sperm parameters are evaluated over short-term (e.g., 8 weeks) and long-term (e.g., 126 weeks) periods.[5] Reversibility is assessed after treatment cessation.[5]
3.2.2 Toxicity Assessment
-
Protocol: Throughout the treatment period in both mice and monkeys, animal health is monitored. At the end of the study, vital organs are collected for histological examination to assess for any pathological changes. In primates, hematological and serum biochemical analyses are performed to check for systemic toxicity.[5][8] Studies indicate no discernible systematic toxic side effects at the effective contraceptive doses.[5][9][10]
Mechanism of Action and Pathway Visualization
The contraceptive effect of this compound is attributed to its disruption of the final stages of sperm assembly (spermiogenesis).[10] It appears to target junction plakoglobin, disrupting its interaction with SPEM1, a protein critical for sperm head and tail development.[5][7] This leads to a phenotype characterized by deformed sperm with bent-back heads, rendering them non-functional.[11]
Conclusion
Preliminary in vitro and in vivo studies strongly support the potential of this compound as a therapeutic agent. In oncology, it exhibits potent, low-nanomolar activity against various cancers, including cervical, lymphoma, and prostate cancers, primarily by inhibiting key signaling pathways like PI3K/Akt/mTOR and Lyn. In reproductive health, it presents a promising profile as a non-hormonal, reversible male contraceptive with a high efficacy and safety margin in animal models. Further research, particularly human clinical trials, is necessary to translate these preclinical findings into viable therapeutic applications.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triptonide from Chinese Herb Exhibits Reversible Male Contraceptive Effects | BenchChem [benchchem.com]
- 7. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. a-plant-root-extract-triptonide-is-a-reversible-male-contraceptive-in-mice-and-monkeys - Ask this paper | Bohrium [bohrium.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. A plant root extract, triptonide, is a reversible male contraceptive in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Triptonide cytotoxicity and initial safety assessment
An In-Depth Technical Guide on the Cytotoxicity and Initial Safety Assessment of (-)-Triptonide
Introduction
This compound, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has garnered significant attention for its potent pharmacological activities, including anti-inflammatory, immunosuppressive, and notably, anti-cancer effects.[1][2][3] Its demonstrated cytotoxicity against a wide array of cancer cell lines, often at nanomolar concentrations, positions it as a promising candidate for novel oncology therapeutics.[3][4][5] However, the clinical translation of related compounds, such as Triptolide, has been hampered by a narrow therapeutic window and significant systemic toxicity.[2][6] This technical guide provides a comprehensive overview of the existing research on the cytotoxicity of this compound, detailing its mechanisms of action and summarizing the initial safety and toxicity assessments. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Section 1: Cytotoxicity of this compound
This compound exhibits potent cytotoxic and anti-proliferative effects across a broad spectrum of human cancers, including leukemia, lymphoma, cervical cancer, lung cancer, and more.[4][5][6][7] Its efficacy is often observed at low nanomolar concentrations, highlighting its potential as a powerful anti-neoplastic agent.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the IC50 values of Triptonide in various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Citation |
| HeLa, C33a | Cervical Cancer | 20 - 50 | 72 h | [4] |
| Raji | B-lymphoma | 5.7 | Not Specified | [5] |
| Jurkat | T-lymphoma | 4.8 | Not Specified | [5] |
| MV-4-11, KG-1, THP-1, HL-60 | Acute Myeloid Leukemia (AML) | < 30 | 24 h | [6] |
| < 15 | 48 h | [6] | ||
| < 10 | 72 h | [6] | ||
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | Not Specified | [7] |
| Various ALL Cell Lines | Acute Lymphoblastic Leukemia (ALL) | 47 - 73 | Not Specified | [8] |
Experimental Protocol: Cell Viability (CCK-8) Assay
This protocol describes a typical method for determining the cytotoxic effects of Triptonide on cancer cells.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, C33a) in 96-well plates at a density of 5,000-10,000 cells per well and culture overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing various concentrations of Triptonide (e.g., 5 nM to 500 nM) or a vehicle control (e.g., 0.1% DMSO).[4][9]
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance (optical density) at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by performing a non-linear regression analysis of the dose-response curve.[4]
Caption: Workflow for assessing in vitro cytotoxicity.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The primary mechanism by which this compound exerts its cytotoxic effects is the induction of apoptosis (programmed cell death).[1][10] Studies show that Triptonide treatment leads to classic hallmarks of apoptosis, including activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and mitochondrial membrane depolarization.[4][5][11] Triptonide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]
Additionally, Triptonide can induce cell cycle arrest, preventing cancer cells from proliferating.[4][7] For example, in neuroblastoma cells, it causes S-phase arrest.[13][14]
Experimental Protocol: Apoptosis (Annexin V/PI) Assay
This protocol is used to quantify the extent of apoptosis induced by Triptonide.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.[12]
Signaling Pathways Modulated by this compound
Triptonide's potent anti-cancer activity stems from its ability to modulate multiple critical signaling pathways simultaneously.
-
Inhibition of Pro-Survival Pathways: Triptonide has been shown to suppress several key pathways that cancer cells rely on for growth and survival. This includes the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the proto-oncogenic Lyn signaling pathway.[1][4][5] By downregulating receptor tyrosine kinases (RTKs) and inhibiting downstream effectors like Akt, mTOR, and β-catenin, Triptonide effectively cuts off the signals that drive proliferation and inhibit apoptosis.[4][15]
-
Induction of Apoptotic Pathways: Triptonide actively promotes apoptosis by upregulating components of the death receptor pathway, such as Fas and FasL.[11][12] It also influences the mitochondrial pathway by altering the balance of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to the release of cytochrome c and the activation of the caspase cascade.[5][11]
Caption: Triptonide inhibits key pro-survival signaling pathways.
Caption: Triptonide induces apoptosis via multiple signaling pathways.
Section 2: Initial Safety Assessment
While potent, the therapeutic potential of Triptonide is contingent on its safety profile. Initial assessments have been conducted in vitro on non-cancerous cells and in vivo in animal models to determine its toxicity and therapeutic window.
In Vitro Selectivity
Encouragingly, Triptonide has demonstrated a degree of selectivity for cancer cells over normal cells. In a study on cervical cancer, Triptonide concentrations that were highly cytotoxic to HeLa and C33a cells did not significantly decrease the viability of normal human skin fibroblasts (HSF).[4] This suggests a potential therapeutic window, though further investigation is required.
In Vivo Safety and Toxicity
Animal studies provide the first look at the systemic effects and potential toxicities of a drug candidate.
| Study Type | Animal Model | Dose & Route | Key Findings | Citation |
| Acute Toxicity | Mice | IV | LD50 of Triptolide: 0.83 mg/kg | [16][17] |
| Subacute Toxicity | Rats | 0.1-0.3 mg/kg/day IV for 14d | Triptolide caused liver, kidney, testis, and spleen toxicity. | [16] |
| Anti-Leukemia Efficacy | Nude Mice (Xenograft) | 20-100 µg/kg/day IP for 18d | Significant tumor inhibition with no animal death or serious weight loss. | [6] |
| Anti-Lymphoma Efficacy | Nude Mice (Xenograft) | 5 mg/kg/day | Almost complete tumor inhibition with no obvious side effects observed. | [5] |
| Male Contraceptive Study | Mice | 0.8 mg/kg/day Oral | No systematic toxic effects in major organs (heart, liver, spleen, lung, kidney). | [18] |
| Anti-Lung Cancer Efficacy | Nude Mice (Xenograft) | Intraperitoneal | Significant delay of tumor growth without obvious systemic toxicity. | [7] |
It is crucial to note that several studies highlight potential toxic effects on the liver, kidney, and reproductive systems, which are known concerns for compounds derived from Tripterygium wilfordii.[2][19] However, some studies using Triptonide at effective anti-tumor doses reported low or no obvious toxicity, suggesting that the therapeutic window might be wider than for its analogue, Triptolide.[5][7] The formulation can also impact toxicity; for instance, Triptolide-loaded polymeric micelles showed a higher LD50 (lower acute toxicity) than free Triptolide.[16][17]
Experimental Protocol: In Vivo Xenograft and Safety Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy and safety of Triptonide in a mouse model.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude mice) for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 25 µg/kg/day to 5 mg/kg/day). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of distress or toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Collect tumors and major organs (liver, kidneys, spleen, heart, lungs).
-
Analysis:
-
Efficacy: Compare tumor growth rates between treated and control groups.
-
Safety: Analyze changes in body weight. Perform histopathological examination (H&E staining) on the collected organs to look for signs of tissue damage.
-
Mechanism: Conduct immunohistochemistry (IHC) on tumor sections for markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3).[6]
-
Caption: Workflow for assessing in vivo efficacy and safety.
Section 3: Summary and Future Directions
This compound is a natural compound with compelling and potent cytotoxic activity against a wide range of cancer cells, functioning primarily through the induction of apoptosis and the inhibition of critical pro-survival signaling pathways. Initial safety assessments suggest a degree of selectivity for cancer cells over normal cells and several in vivo studies have demonstrated significant anti-tumor efficacy without overt toxicity at therapeutic doses.
However, the potential for liver, kidney, and reproductive toxicity remains a significant hurdle that must be thoroughly addressed. Future research should focus on:
-
Comprehensive Toxicological Studies: Conducting detailed acute and chronic toxicity studies in multiple animal models to clearly define the safety profile and establish a safe clinical starting dose.
-
Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing regimens.
-
Mechanism of Selectivity: Investigating the molecular basis for its apparent selectivity towards cancer cells to identify predictive biomarkers for patient selection.
-
Advanced Drug Delivery Systems: Developing targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to enhance tumor-specific accumulation and minimize systemic exposure and toxicity.[16][17]
References
- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajosr.org [ajosr.org]
- 4. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 11. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide inhibits cell proliferation and tumorigenicity of human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acute and subacute toxicity studies on triptolide and triptolide-loaded polymeric micelles following intravenous administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Core Dichotomy: A Technical Guide to (-)-Triptonide and Triptolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Triptonide and Triptolide, two diterpenoid triepoxides derived from the traditional Chinese medicinal plant Tripterygium wilfordii, have garnered significant attention for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Despite their structural similarities, a subtle difference at the C-14 position—a carbonyl group in this compound versus a hydroxyl group in Triptolide—gives rise to a profound divergence in their biological activity and, most critically, their toxicity profiles. This technical guide provides an in-depth exploration of the foundational differences between these two compounds, offering a comparative analysis of their cytotoxicity, toxicity, and mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to equip researchers and drug development professionals with a comprehensive understanding of these promising yet challenging molecules.
Chemical Structure: The Foundational Difference
The fundamental distinction between this compound and Triptolide lies in a single functional group at the C-14 position of their shared diterpenoid backbone. This compound possesses a carbonyl group (C=O) at this position, whereas Triptolide features a hydroxyl group (-OH). This seemingly minor alteration has profound implications for the molecules' reactivity, metabolic stability, and interaction with biological targets, ultimately dictating their disparate toxicity profiles.
Comparative Cytotoxicity
Both this compound and Triptolide exhibit potent cytotoxic effects against a range of cancer cell lines. However, the concentration required to achieve a 50% inhibition of cell growth (IC50) varies between the compounds and across different cell types.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | HeLa | Cervical Cancer | 20-50 | [1] |
| C33a | Cervical Cancer | 20-50 | [1] | |
| Triptolide | MV-4-11 | Acute Myeloid Leukemia | <30 (24h) | [2] |
| KG-1 | Acute Myeloid Leukemia | <30 (24h) | [2] | |
| THP-1 | Acute Myeloid Leukemia | <30 (24h) | [2] | |
| HL-60 | Acute Myeloid Leukemia | <30 (24h) | [2] | |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | [3] | |
| RPMI8226 | Multiple Myeloma | 10-80 ng/mL | [4] | |
| U266 | Multiple Myeloma | 10-80 ng/mL | [4] |
Comparative Toxicity
The most significant and clinically relevant difference between this compound and Triptolide is their toxicity. Triptolide is notoriously toxic, particularly exhibiting hepatotoxicity and reproductive toxicity, which has severely limited its clinical development. In stark contrast, this compound demonstrates a markedly improved safety profile.
| Compound | Organism | Route | LD50 | Citation |
| This compound | Mouse | Oral | 300 mg/kg | [5] |
| Triptolide | Mouse | Intraperitoneal | 900 µg/kg | [6] |
| Rat | Oral (LDLO) | 2.4 mg/kg | [6] |
LDLO: Lowest published lethal dose.
Mechanism of Action: Divergent Signaling Pathways
While both compounds share anti-inflammatory and anti-cancer properties, their primary mechanisms of action appear to diverge, particularly in their modulation of key cellular signaling pathways.
This compound: Targeting the PI3K/Akt/mTOR Pathway
This compound has been shown to exert its anti-cancer effects by downregulating receptor tyrosine kinases (RTKs) and subsequently inactivating the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.
Caption: this compound inhibits RTKs, leading to the inactivation of the PI3K/Akt/mTOR pathway.
Triptolide: A Dual Inhibitor of NF-κB and Modulator of Akt/mTOR
Triptolide is a well-documented inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][7][8] By inhibiting NF-κB, Triptolide can suppress the expression of pro-inflammatory cytokines and anti-apoptotic proteins. Additionally, Triptolide has been shown to modulate the Akt/mTOR pathway, although its effects can be complex and cell-type dependent.[9][10]
Caption: Triptolide inhibits the NF-κB pathway by preventing the degradation of IκBα.
Experimental Protocols
Determination of Cytotoxicity (IC50)
a) Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
b) Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
c) Compound Treatment: this compound and Triptolide are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.
d) Viability Assay:
-
CCK-8 Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) solution. After washing, the bound dye is solubilized with a Tris-base solution, and the absorbance is measured at 510 nm.[3]
e) Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
a) Cell Treatment: Cells are treated with various concentrations of this compound or Triptolide for a specified period (e.g., 48 hours).
b) Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
c) Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
d) Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.
Pharmacokinetics: A Need for Comparative Studies
While pharmacokinetic data for Triptolide is available, there is a notable lack of direct comparative studies with this compound.
Triptolide: Oral Triptolide is rapidly and extensively absorbed.[11] Its metabolism in rats involves hydroxylation, sulfate and glucuronide conjugation, and conjugation with N-acetylcysteine (NAC) and glutathione (GSH).[11] Less than 4% of the administered dose is recovered unchanged in the feces, bile, and urine within 24 hours.[11]
This compound: Detailed and comparative pharmacokinetic studies for this compound are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile in relation to Triptolide. This data is crucial for its further preclinical and clinical development.
Conclusion and Future Directions
The foundational difference between this compound and Triptolide, a carbonyl versus a hydroxyl group at C-14, translates into a significant disparity in their toxicological profiles. This compound emerges as a promising therapeutic candidate with a much wider therapeutic window than its parent compound, Triptolide. While both compounds exhibit potent anti-cancer activity, their distinct mechanisms of action—with this compound primarily targeting the PI3K/Akt/mTOR pathway and Triptolide inhibiting NF-κB—offer different therapeutic strategies.
Future research should focus on direct, head-to-head comparative studies of these two molecules across a broader range of cancer cell lines and in various in vivo models. Comprehensive and comparative pharmacokinetic and toxicology studies are imperative to fully elucidate the safety and efficacy of this compound. A deeper understanding of their differential interactions with cellular targets will be instrumental in guiding the rational design of novel derivatives with enhanced efficacy and minimal toxicity, ultimately paving the way for their potential clinical translation.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 10. [Effects of triptolide on the activity of TM3 Leydig cells and AMPK/Akt/mTOR pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
(-)-Triptonide: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Triptonide, a potent diterpenoid epoxide isolated from Tripterygium wilfordii, has garnered significant interest for its diverse biological activities, including immunosuppressive and anti-cancer properties. However, its poor aqueous solubility and potential instability present considerable challenges for formulation and therapeutic development. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, offering crucial data and methodologies to support preclinical and pharmaceutical development. The information presented herein is a synthesis of available literature, with data on the structurally similar compound triptolide used as a proxy to infer stability characteristics where direct data for this compound is limited.
Solubility Characteristics
This compound is a lipophilic molecule, a characteristic that dictates its solubility profile. It exhibits good solubility in polar aprotic organic solvents but is sparingly soluble in aqueous media.
Quantitative Solubility Data
The solubility of this compound in various solvent systems is summarized in the table below. This data is essential for the preparation of stock solutions and the development of suitable formulations.
| Solvent System | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 | ~27.9 | [1] |
| Dimethylformamide (DMF) | ~10 | ~27.9 | [1] |
| Ethanol | Slightly Soluble | - | [1] |
| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 | ~1.4 | [1] |
| Water | Sparingly Soluble | - | [1] |
Table 1: Solubility of this compound in Various Solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., DMSO, water, buffer)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.
Stability Characteristics
Stability Profile of Triptolide (as a proxy for this compound)
pH-Dependent Stability: Triptolide exhibits significant pH-dependent degradation. It is most stable in slightly acidic conditions (pH 4-6) and degrades rapidly in basic media (pH > 7).
| pH | Degradation Rate |
| 4-6 | Slowest |
| 7 | Moderate |
| >7 | Fastest |
Table 2: pH-Dependent Degradation of Triptolide.
Solvent Effects on Stability: The choice of solvent also impacts the stability of triptolide. It is relatively stable in non-polar organic solvents and less stable in polar protic solvents.
| Solvent | Stability |
| Chloroform | Very Stable |
| Ethanol | More Stable |
| Methanol | Stable |
| DMSO | Less Stable |
Table 3: Solvent-Dependent Stability of Triptolide.
Temperature and Light Sensitivity: Elevated temperatures accelerate the degradation of triptolide. It is recommended to store this compound, as a solid, at -20°C for long-term stability.[1] Information regarding the photostability of this compound is not extensively documented, but protection from light is a general precautionary measure for photosensitive compounds.
Potential Degradation Pathways
Based on studies of triptolide, the primary degradation pathway involves the hydrolysis of the epoxide rings, particularly the C12, C13-epoxide. This process is catalyzed by both acidic and basic conditions.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Incubate at a specific temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound and add NaOH to a final concentration of 0.1 M. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action.
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its successful development as a therapeutic agent. The provided data and experimental protocols offer a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences. Further investigation into the forced degradation and long-term stability of this compound under various conditions is warranted to fully characterize its physicochemical properties and to develop robust and effective formulations.
References
(-)-Triptonide: A Comprehensive Technical Review of its History, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Triptonide, a diterpenoid triepoxide derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has garnered significant scientific interest due to its potent and diverse biological activities. Initially identified as a component of an herbal remedy for autoimmune and inflammatory diseases, this compound has since been extensively investigated for its anticancer, immunosuppressive, and, more recently, male contraceptive properties. This technical guide provides a comprehensive literature review of this compound, detailing its historical context, mechanisms of action, and key experimental findings. Quantitative data on its biological efficacy are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, this guide includes Graphviz diagrams to visualize the intricate signaling pathways modulated by this compound and the workflows of crucial experimental procedures.
Historical Context and Discovery
The journey of this compound is deeply rooted in traditional Chinese medicine, where extracts of the perennial vine Tripterygium wilfordii, commonly known as "Thunder God Vine," have been utilized for centuries to treat conditions such as rheumatoid arthritis.[1] The potent therapeutic effects of these extracts spurred scientific investigation into their chemical constituents.
This compound was first isolated and chemically characterized in the latter half of the 20th century as a key bioactive component of Tripterygium wilfordii. Its structural elucidation revealed a complex diterpenoid triepoxide, distinguishing it from its more extensively studied analog, triptolide. While initially overshadowed by triptolide, subsequent research has highlighted the unique and potent biological profile of this compound, particularly its lower toxicity profile in certain contexts, making it a promising candidate for further therapeutic development. A significant milestone in its research trajectory was the development of a scalable total synthesis, which has facilitated more in-depth biological investigations.[2]
Quantitative Biological Activity
The therapeutic potential of this compound is underscored by its potent activity at nanomolar concentrations across various biological assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | B-lymphoma | 5.7 | [3] |
| Jurkat | T-lymphoma | 4.8 | [3] |
| HeLa | Cervical Cancer | 20-50 | [4] |
| C33a | Cervical Cancer | 20-50 | [4] |
| PC3 | Prostate Cancer | 11.961 | |
| DU145 | Prostate Cancer | 10.259 | |
| LNCaP | Prostate Cancer | 12.012 | |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 40-160 (time-dependent) | |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 40-160 (time-dependent) |
Table 2: Male Contraceptive Activity of this compound (EC50 Values)
| Species | Parameter | EC50 | Reference |
| Mouse | Sperm Motility Inhibition | ~0.1 mg/kg/day | |
| Mouse | Induction of Infertility | ~0.1 mg/kg/day |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of multiple intracellular signaling pathways. Its diverse mechanisms of action contribute to its wide range of therapeutic activities.
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.
-
Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the canonical Wnt/β-catenin signaling pathway.[1] It is believed to target the downstream C-terminal transcription domain of β-catenin or a nuclear component associated with it, thereby preventing the transcription of Wnt target genes involved in cell proliferation.
-
PI3K/Akt/mTOR Signaling Pathway: In cervical cancer cells, this compound has been observed to downregulate receptor tyrosine kinases (RTKs) and subsequently inactivate the PI3K/Akt/mTOR pathway.[4] This inhibition leads to decreased cell proliferation and survival.
-
Lyn Kinase Inhibition: this compound acts as a potent inhibitor of the proto-oncogene Lyn, a member of the Src family of tyrosine kinases.[3] By suppressing Lyn transcription and its downstream signaling pathways, including ERK and AKT, it effectively inhibits the growth of lymphoma cells.[3]
Male Contraceptive Effect
A groundbreaking area of this compound research is its potential as a non-hormonal male contraceptive. It induces reversible infertility in mice and non-human primates.[5][6] The primary mechanism involves targeting junction plakoglobin, leading to a disruption of its interaction with SPEM1 during the late stages of sperm formation (spermiogenesis).[5] This interference results in the production of deformed sperm with significantly impaired motility.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Total Synthesis of this compound
A scalable total synthesis of this compound has been developed, enabling its production for research purposes. The synthesis involves a multi-step process:
-
Fragment Preparation: The synthesis commences with the preparation of two key fragments. The first is derived from (R)-(−)-Taniguchi lactone via a cross olefin metathesis. The second fragment, an allylic bromide, is synthesized from a phenol derivative through a Grignard reaction followed by treatment with PBr3.
-
Coupling and Cyclization: The two fragments are coupled, and the resulting intermediate is converted to an aldehyde. A critical step is the cyclization of this aldehyde using a Co(TPP) catalyst under blue LED irradiation in a visible-light-promoted MHAT-initiated radical reaction.
-
Final Modifications: The synthesis is completed through a series of further reactions, including an aldol-type cyclization and multiple epoxidations, to yield this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (typically in the nM range) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other relevant proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Male Contraceptive Efficacy Study in Mice
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Treatment: Administer this compound orally at varying doses (e.g., 0.1-1.0 mg/kg/day) for a specified period (e.g., 4-6 weeks). A control group should receive the vehicle.
-
Sperm Analysis: Euthanize a subset of mice at different time points and collect sperm from the cauda epididymis. Analyze sperm motility, concentration, and morphology using a computer-assisted sperm analysis (CASA) system.
-
Fertility Testing: After the treatment period, co-house the treated males with fertile females and monitor for pregnancies and litter size to assess fertility.
-
Reversibility Study: Cease treatment and continue to monitor fertility to determine the time to recovery.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound research.
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.
Caption: Lyn kinase signaling pathway and the inhibitory effect of this compound.
Experimental Workflow Diagrams
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Experimental workflow for in vivo male contraceptive efficacy study.
Conclusion
This compound stands out as a natural product with significant therapeutic potential across a spectrum of diseases. Its potent anticancer, anti-inflammatory, immunosuppressive, and male contraceptive effects, coupled with a potentially favorable toxicity profile compared to its analogs, make it a compelling subject for continued research and development. The elucidation of its mechanisms of action, particularly its interference with key signaling pathways, provides a solid foundation for its rational application in various therapeutic contexts. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further investigation into this promising molecule, with the ultimate goal of translating its preclinical efficacy into clinical benefits.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound From Chinese Herb Exhibits Reversible Male Contraceptive Effects | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journal.waocp.org [journal.waocp.org]
Methodological & Application
Application Notes and Protocols for (-)-Triptonide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Triptonide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has emerged as a potent anti-cancer agent in a variety of preclinical studies. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cell culture studies, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest in cancer cells.[1][2] Its molecular mechanism involves the modulation of several critical signaling pathways, including the downregulation of receptor tyrosine kinases (RTKs) and subsequent inactivation of the PI3K/Akt/mTOR cascade.[1] Furthermore, this compound has been shown to inhibit the pro-survival NF-κB pathway and activate the p38/p53-mediated apoptotic pathway.[2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | ~20-50 | 72 | CCK-8 |
| C33a | Cervical Cancer | ~20-50 | 72 | CCK-8 |
| SiHa | Cervical Cancer | Not specified, effective at 50 nM | Not specified | RNA-seq |
| A2780 | Ovarian Cancer | 3.803 | Not specified | Not specified |
| HT-3 | Cervical Cancer | 26.77 | 72 | CCK-8 |
| U14 | Cervical Cancer | 38.18 | 72 | CCK-8 |
| Raji | B-lymphoma | 5.7 | Not specified | Not specified |
| Jurkat | T-lymphoma | 4.8 | Not specified | Not specified |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (nM) | Effect | Method |
| HeLa, C33a | 10-50 | Increased apoptosis | TUNEL, Annexin V-FITC/PI |
| HeLa, C33a | 10-50 | G1-S phase arrest | PI-FACS |
| Ovarian Cancer Cells | Not specified | S phase arrest | Not specified |
| Neuroblastoma BE(2)-C | 25 | Increased apoptosis | Not specified |
| Neuroblastoma BE(2)-C | Not specified | S phase arrest | Not specified |
| Esophageal Squamous Carcinoma Cells (KYSE450, KYSE510) | 40, 80, 160 | Increased apoptosis | Hoechst 33258, Flow Cytometry |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 nM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[4]
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][6]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells (2 x 10⁵ to 4 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.[4][7]
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[4][5]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[7][8]
-
Incubate in the dark at room temperature for 15-20 minutes.[7][8]
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[9]
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, p53, NF-κB p65, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.[4]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 4. Triptonide facilitates autophagy-mediated apoptosis in esophageal squamous cell carcinoma by targeting the AMPK-mTOR-ULK1 axis: Role of triptonide on ESCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aagscarl.it [aagscarl.it]
- 7. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (-)-Triptonide in Animal Models of Inflammation
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of (-)-Triptonide in various animal models of inflammation. This compound, a potent diterpenoid triepoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory and immunosuppressive properties, making it a compound of high interest for therapeutic development.[1][2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of multiple signaling pathways. A primary mechanism is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5][6][7][8] By preventing the phosphorylation and subsequent degradation of IκBα, Triptonide blocks the nuclear translocation of the p65 subunit of NF-κB.[7] This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as chemokines and adhesion molecules.[1][7][9]
Additionally, Triptonide has been shown to inhibit the MAPK and IL-6/STAT3 signaling pathways and to possess antioxidant properties, further contributing to its anti-inflammatory profile.[1][6][10]
Caption: this compound inhibits key inflammatory signaling pathways like NF-κB, MAPK, and STAT3.
Experimental Protocols
Detailed methodologies for two common animal models of inflammation are provided below.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study acute systemic inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust release of pro-inflammatory cytokines.[11][12]
Materials:
-
This compound
-
Vehicle (e.g., DMSO, Saline)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (5-6 weeks old)[9]
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α and IL-6
-
Standard laboratory equipment for injections and blood collection
Protocol:
-
Acclimatization: Acclimate C57BL/6 mice for at least one week under standard laboratory conditions (12-h light/dark cycle, 24°C, 30-70% humidity) with ad libitum access to food and water.[9][13]
-
Triptonide Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO) to create a stock solution. Further dilute with sterile saline to the final desired concentrations (e.g., 0.15 mg/kg and 0.25 mg/kg body weight).[9] The final concentration of DMSO should be minimal.
-
Grouping: Divide mice into experimental groups (n=8-12 per group):
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.[9]
-
LPS Challenge: Thirty minutes after the Triptonide/vehicle administration, challenge the mice (excluding the Vehicle Control group) with an i.p. injection of LPS at a dose of 5 mg/kg body weight.[9]
-
Sample Collection: Sixty minutes post-LPS challenge, euthanize the mice. Collect blood via cardiac puncture.[9]
-
Analysis: Allow the blood to clot and centrifuge to separate the serum. Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.[9]
Caption: Experimental workflow for the LPS-induced systemic inflammation model in mice.
Collagen-Induced Arthritis (CIA) in Rats/Mice
The CIA model is a widely used experimental model for human rheumatoid arthritis, characterized by chronic joint inflammation, cartilage degradation, and bone erosion.[14][15][16]
Materials:
-
This compound
-
Vehicle (e.g., Saline)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Acetic Acid (0.1 M)
-
DBA/1 or C57BL/6 mice or Wistar rats
-
Calipers for paw measurement
-
Standard laboratory equipment
Protocol:
-
Collagen Emulsion Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C to a concentration of 2 mg/mL. Create an emulsion by mixing this solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization).
-
Primary Immunization (Day 0): Anesthetize the animals. Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
Arthritis Development: Monitor the animals for signs of arthritis, which typically appear around day 24-28. Signs include paw swelling, erythema, and joint stiffness.
-
Grouping and Treatment: Once arthritis is established, divide the animals into groups:
-
Normal Control
-
CIA Model Control (Vehicle)
-
Triptonide Treatment Group (e.g., 150 µg/kg/day, gavage)[17]
-
Positive Control (e.g., Methotrexate)
-
-
Treatment Administration: Administer this compound or vehicle daily for a specified period (e.g., 4-6 weeks).[17][18]
-
Evaluation of Arthritis:
-
Arthritis Score: Score the severity of arthritis in each paw every 2-3 days based on a scale (e.g., 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per animal is 16.[18]
-
Paw Volume/Thickness: Measure the thickness of the hind paws using a digital caliper.[14][18]
-
-
Terminal Analysis: At the end of the treatment period, collect blood for cytokine analysis (e.g., IL-6, IL-17A)[17] and collect joint tissues for histopathological examination to assess inflammation, cartilage damage, and bone erosion.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from studies using this compound in various inflammation models.
Table 1: Effect of this compound in LPS-Induced Systemic Inflammation in Mice
| Parameter | Animal Model | Triptonide Dose (i.p.) | Vehicle Control | LPS + Vehicle | LPS + Triptonide | Percent Inhibition | Reference |
| Serum TNF-α | C57BL/6 Mice | 0.15 mg/kg | ~0 pg/mL | ~2500 pg/mL | ~900 pg/mL | 64% | [9] |
| 0.25 mg/kg | ~0 pg/mL | ~2500 pg/mL | ~250 pg/mL | ~90% | [9] | ||
| Serum IL-6 | C57BL/6 Mice | 0.15 mg/kg | ~0 pg/mL | ~1250 pg/mL | ~1000 pg/mL | 20% | [9] |
| 0.25 mg/kg | ~0 pg/mL | ~1250 pg/mL | ~500 pg/mL | 60% | [9] |
Table 2: Effect of this compound in Collagen-Induced Arthritis (CIA) Models
| Parameter | Animal Model | Triptonide Dose (gavage) | CIA Model Control | CIA + Triptonide | Outcome | Reference |
| Arthritis Score | C57BL/6 Mice | 150 µg/kg/day | High | Significantly Reduced | Reduced joint inflammation | [17] |
| Paw Thickness | Wistar Rats | N/A (TP-LHP) | Increased | Significantly Reduced | Anti-CIA effect observed | [15][18] |
| Serum IL-6 | C57BL/6 Mice | 150 µg/kg/day | High | Significantly Reduced | Reduced systemic inflammation | [17] |
| Serum IL-17A | C57BL/6 Mice | 150 µg/kg/day | High | Significantly Reduced | Reduced systemic inflammation | [17] |
| Serum Nitrite/Nitrate | Wistar Rats | N/A | High | Significantly Reduced | Reduced systemic oxidative stress | [18] |
Table 3: Effect of this compound in Other Inflammation Models
| Model | Animal | Parameter | Triptonide Dose | Outcome | Reference |
| Delayed-Onset Muscle Soreness | Rats | Serum LDH & CPK | 100 & 300 µg/kg | Significantly decreased levels | [13] |
| Muscular TNF-α & IL-1β | 100 & 300 µg/kg | Significantly attenuated expression | [13] | ||
| Acute Pancreatitis | Mice | Serum Amylase & Lipase | Not specified | Notably ameliorated pancreatic damage | [19] |
| Pancreatic Neutrophil/Macrophage Infiltration | Not specified | Decreased infiltration | [19] |
Note: Dosages and outcomes can vary significantly based on the specific experimental setup, animal strain, and severity of the induced inflammation. Researchers should perform dose-response studies to determine the optimal concentration for their specific model.
References
- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic study of triptolide-loaded liposome hydrogel patch under microneedles on rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 7. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 9. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 12. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The antioxidant effect of triptolide contributes to the therapy in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antioxidant effect of triptolide contributes to the therapy in a collagen-induced arthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Effect of Triptolide Combined With Crocin on Arthritis in Mice: From Side Effect Attenuation to Therapy [frontiersin.org]
- 17. Orthogonal design-based investigation of dose, time point, and treatment course on the toxicity-efficacy transition of triptolide in collagen-induced arthritis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for (-)-Triptonide In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (-)-Triptonide, a potent bioactive compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. The following sections detail recommended dosages, administration protocols, and key signaling pathways implicated in its therapeutic effects across various disease models.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo experimental models.
Table 1: this compound Dosage in Cancer Models
| Cancer Type | Animal Model | Dosage | Administration Route | Duration | Reference |
| Lymphoma | Xenograft Mice | 5 mg/kg/day | - | - | [1] |
| Cervical Cancer | Nude Mice (HeLa xenograft) | 10 mg/kg/day | Gavage (oral) | 21 days | [2] |
| Prostate Cancer | Xenograft Mice | 10 mg/kg | - | - | [3] |
| Lung Adenocarcinoma | Xenograft Mice | 0.4 mg/kg (low dose), 0.8 mg/kg (high dose) | Intraperitoneal injection | - | [4] |
| Neuroblastoma | NOD/SCID Mice | 0.4 mg/kg/day | Intraperitoneal injection | 7 days | [5] |
Table 2: this compound Dosage in Non-Cancer Models
| Disease Model | Animal Model | Dosage | Administration Route | Duration | Reference |
| Polycystic Kidney Disease | Pregnant C57BL/6 Mice | 0.07 mg/kg/day (max tolerated) | Intraperitoneal injection | From embryonic day 10.5 until birth | [6] |
| Diet-Induced Obesity | C57BL/6 Mice | Up to 10 µg/kg/day (in food) | Oral (mixed with food) | 10 weeks | [7] |
| Male Contraception | C57BL/6J Mice | 0.1 - 1.6 mg/kg/day | Oral gavage | Up to 6 weeks | [8] |
| Male Contraception | Cynomolgus Monkeys | 0.1 mg/kg/day or above | Oral | - | [8] |
| Male Antispermatogenic Effect | Rats | 200 µg/kg/day | Gastric intubation | 8 weeks | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model in Mice (Cervical Cancer)
This protocol is based on studies investigating the anti-tumor effects of this compound on cervical cancer.[2]
-
Animal Model: Female nude mice.
-
Cell Line: HeLa human cervical cancer cells.
-
Tumor Induction:
-
Inject HeLa cells subcutaneously into the mice.
-
Monitor tumor growth until the volume reaches approximately 100 mm³.
-
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound daily at a dose of 10 mg/kg via oral gavage.
-
The control group should receive the vehicle only.
-
-
Treatment Duration: 21 days.
-
Monitoring: Measure tumor volumes every seven days.
Protocol 2: Diet-Induced Obesity Model in Mice
This protocol is adapted from research on the effects of this compound on insulin resistance in obese mice.[7]
-
Animal Model: C57BL/6 mice.
-
Induction of Obesity:
-
Feed mice a high-fat diet (HFD) for 6 weeks to induce obesity. A low-fat diet (LFD) group should be used as a control.
-
-
Drug Administration:
-
Incorporate this compound into the food at a concentration of 0.1 µg/g, which corresponds to an estimated intake of up to 10 µg/kg/day.
-
Provide the treated food to the mice for 10 weeks.
-
-
Monitoring:
-
Monitor food intake, body weight, body composition, and energy expenditure.
-
Assess insulin resistance and blood glucose levels.
-
Protocol 3: Male Contraceptive Studies in Mice
This protocol is based on studies evaluating the reversible contraceptive effects of this compound.[8]
-
Animal Model: Adult male C57BL/6J mice (8–12 weeks old).
-
Drug Administration:
-
Administer this compound daily via oral gavage at doses ranging from 0.1 to 1.6 mg/kg.
-
-
Treatment Duration: Up to 6 weeks.
-
Efficacy Assessment:
-
Sacrifice mice weekly to examine the morphology and motility of epididymal sperm.
-
Perform histological analysis of the testes.
-
-
Reversibility Assessment:
-
After a treatment period (e.g., 4 weeks), cease administration and monitor the restoration of fertility for 4-6 weeks.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
EGFR/PI3K/AKT Signaling Pathway in Hepatocellular Carcinoma
This compound suppresses the proliferation and metastasis of hepatocellular carcinoma by inhibiting the EGFR/PI3K/AKT signaling pathway.[9] This leads to the downregulation of downstream effectors like cyclin D1 and Bcl-2, and the regulation of EMT markers such as E-cadherin and MMP-9.
Caption: Inhibition of the EGFR/PI3K/AKT pathway by this compound.
Akt-mTOR Signaling Pathway in Cervical Cancer
In cervical cancer models, this compound has been shown to downregulate Receptor Tyrosine Kinases (RTKs) like EGFR and PDGFRα, leading to the inactivation of the Akt-mTOR pathway.[2] This inhibition results in suppressed tumor growth.
References
- 1. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Triptolide is a traditional Chinese medicine-derived inhibitor of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide Administration Alters Immune Responses to Mitigate Insulin Resistance in Obese States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptonide inhibits growth and metastasis in HCC by suppressing EGFR/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for (-)-Triptonide quantification in biological samples
An Application Note on the Quantification of (-)-Triptonide in Biological Samples
Introduction
This compound, a diterpenoid epoxide, is a significant active component isolated from the traditional Chinese herb Tripterygium wilfordii Hook F. It has garnered considerable interest for its potent immunosuppressive and anti-inflammatory properties. To support preclinical and clinical development, including pharmacokinetic and toxicokinetic studies, robust and sensitive bioanalytical methods are essential for the accurate quantification of this compound in various biological matrices like plasma, blood, urine, and tissue.[1][2][3] This document provides a detailed overview of analytical methods, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a widely accepted and sensitive technique for this purpose.[4] While specific validated methods for this compound are detailed, this guide also draws upon established protocols for the structurally similar and well-studied compound, triptolide, to provide a comprehensive framework for method development and validation.[1][5][6]
Principle of LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological fluids due to its high selectivity and sensitivity.[3][4] The method involves three key steps:
-
Sample Preparation: Extraction of the analyte, this compound, and an internal standard (IS) from the complex biological matrix to remove interfering substances like proteins and phospholipids.[7][8]
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and IS are separated from remaining matrix components on a chromatographic column (typically a C18 column).[9][10]
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer.[11] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[1]
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of triptolide, a related compound, in biological matrices using LC-MS/MS. These parameters serve as a benchmark for the development of a this compound assay.
| Parameter | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Triptolide | Rat Plasma | LC-MS/MS with Derivatization | 0.030 - 100 | 0.030 | < 6.5% | -11.7% to -4.4% | [5] |
| Triptolide | Blood, Urine, Hepatic Tissues | LC-MS/MS | > 2 (upper range not specified) | 2 | < 12.58% | 90.61% to 105.80% | [1] |
| Triptolide | Human Whole Blood | LC-APCI-IT-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Triptolide | Dog Plasma | LC-MS | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
A general workflow for the quantification of this compound in biological samples is presented below.
Caption: General workflow for this compound quantification.
Protocol 1: Sample Preparation
Effective sample preparation is crucial to remove interferences and ensure reliable quantification.[7] Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
A. Protein Precipitation (PPT) This method is fast and simple, suitable for high-throughput analysis.
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.[5]
-
Add an appropriate amount of internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.[8]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear solution to an autosampler vial for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE) This method offers cleaner extracts compared to PPT.
-
Aliquot 200 µL of the biological sample into a glass tube.
-
Add the internal standard.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 2: LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for this compound.
A. Liquid Chromatography (LC) Conditions
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or 20 mmol/L ammonium acetate.[1]
-
Solvent B: Methanol or Acetonitrile.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.[9]
-
Injection Volume: 5 - 10 µL.
B. Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: These must be determined empirically by infusing a standard solution of this compound and a suitable internal standard. For the related compound, triptolide (after derivatization), a transition of m/z 468.5 → 192.0 was used.[5]
-
Key Parameters to Optimize: Gas temperatures, gas flows, capillary voltage, and collision energy for each MRM transition.
Protocol 3: Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability for routine analysis.[12] The validation should be performed according to regulatory guidelines.[2][13]
Caption: Key parameters for bioanalytical method validation.
Validation Experiments:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of this compound or the IS.[13]
-
Calibration Curve and Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of this compound. The curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels. The linearity should be assessed using a weighted linear regression model.[13]
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates (n=5) over several days.[2][13] Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[2][13]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12]
-
Recovery and Matrix Effect:
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[12]
-
Matrix Effect: Assess the ion suppression or enhancement caused by co-eluting matrix components by comparing the analyte response in post-extraction spiked samples to that in a pure solvent solution.
-
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After several freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a period reflecting the sample processing time.
-
Long-Term Stability: Under intended storage conditions (e.g., -80°C).
-
Post-Preparative Stability: In the autosampler.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. japsonline.com [japsonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic/mass spectrometry assay of triptolide in dog plasma and its application to pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. HPLC-UV method for temozolomide determination in complex biological matrices: Application for in vitro, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes: (-)-Triptonide as a Potent Inducer of Apoptosis in Prostate Cancer Cell Lines
Introduction
(-)-Triptonide, a diterpenoid epoxide extracted from the traditional Chinese herb Tripterygium wilfordii, has demonstrated significant anti-tumor activity across a range of cancers.[1] In the context of prostate cancer, this compound has emerged as a potent agent that can inhibit proliferation and induce programmed cell death, or apoptosis, in various prostate cancer cell lines.[2][3] These application notes provide a comprehensive overview of the effects of this compound on prostate cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures. This information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its anti-cancer effects in prostate cancer cells through multiple signaling pathways, primarily by inducing apoptosis. Key mechanisms include:
-
Inhibition of the mTOR Signaling Pathway : this compound has been shown to inhibit the phosphorylation of the mechanistic target of rapamycin (mTOR) and its downstream effector p70S6K.[2][4] This inhibition disrupts cell growth, proliferation, and survival signaling.
-
Induction of p53-mediated Apoptosis : In some prostate cancer cells, this compound treatment leads to the accumulation of the p53 tumor suppressor protein in the nucleus.[5] This can, in turn, up-regulate the expression of pro-apoptotic proteins like DR5, sensitizing the cells to apoptosis-inducing ligands such as TRAIL.[6]
-
Modulation of Apoptosis-Related Proteins : Treatment with this compound leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and Fas.[1][7]
-
Down-regulation of SUMO-specific protease 1 (SENP1) : this compound has been observed to down-regulate the expression of SENP1, leading to an increase in cellular SUMOylation, which is implicated in its anti-tumor activity.[8][9]
-
Induction of Cell Cycle Arrest : In addition to apoptosis, this compound can cause cell cycle arrest, particularly at the G2/M phase, further contributing to its anti-proliferative effects.[2][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) | Treatment Duration (hours) | Assay Method |
| PC3 | 11.961 | 72 | Cell Counting Kit-8 |
| DU145 | 10.259 | 72 | Cell Counting Kit-8 |
| LNCaP | 12.012 | 72 | Cell Counting Kit-8 |
Data compiled from a study by Dong et al. (2019).[2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Tumor Growth Inhibition Rate |
| Nude mice with PC3 xenografts | 10 mg/kg/day this compound | >97.95% |
Data from a study by Dong et al. (2019).[2]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its apoptotic effects.
Caption: Signaling pathways modulated by this compound to induce apoptosis.
Caption: General workflow for studying this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound on prostate cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed prostate cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Prostate cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. Triptolide inhibits the multidrug resistance in prostate cancer cells via the downregulation of MDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Triptolide sensitizes TRAIL-induced apoptosis in prostate cancer cells via p53-mediated DR5 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide inhibits the proliferation of prostate cancer cells and down-regulates SUMO-specific protease 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide Inhibits the Proliferation of Prostate Cancer Cells and Down-Regulates SUMO-Specific Protease 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing (-)-Triptonide Effects on the mTOR Signaling Pathway
Application Note & Protocol
For Research Use Only.
Introduction
(-)-Triptonide, a diterpenoid epoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-tumor activities. Emerging evidence indicates that a key mechanism underlying its anti-cancer effects is the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1][2] The mTOR pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[2] This document provides detailed protocols for assessing the effects of this compound on the mTOR signaling pathway in cancer cell lines, intended for researchers, scientists, and drug development professionals.
The mTOR protein is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, the better-characterized complex, is sensitive to nutrient and growth factor signals and promotes cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This compound has been shown to inhibit the phosphorylation of mTOR and its downstream targets, leading to cell cycle arrest and apoptosis in various cancer cells.[1][2]
This protocol outlines methods for determining the cytotoxic effects of this compound and for quantifying its inhibitory action on the mTOR signaling pathway through Western blot analysis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability and the mTOR signaling pathway in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) |
| PC3 | Prostate Cancer | CCK-8 | 72 | 11.96 |
| DU145 | Prostate Cancer | CCK-8 | 72 | 10.26 |
| LNCaP | Prostate Cancer | CCK-8 | 72 | 12.01 |
| HeLa | Cervical Cancer | CCK-8 | 72 | ~20-50 |
| C33a | Cervical Cancer | CCK-8 | 72 | ~20-50 |
| Raji | B-lymphoma | Not Specified | Not Specified | 5.7 |
| Jurkat | T-lymphoma | Not Specified | Not Specified | 4.8 |
Data compiled from studies on this compound and the closely related compound Triptolide.
Table 2: Effect of this compound on the Phosphorylation of mTOR Pathway Proteins
| Cell Line | Treatment | p-mTOR / total mTOR | p-p70S6K / total p70S6K | p-Akt / total Akt |
| HeLa | 10 nM this compound (24h) | Potently Decreased | Potently Decreased | Potently Decreased |
| SiHa | 10 nM this compound (24h) | Potently Decreased | Potently Decreased | Potently Decreased |
| HeLa | 50 nM this compound (24h) | Potently Decreased | Potently Decreased | Potently Decreased |
| SiHa | 50 nM this compound (24h) | Potently Decreased | Potently Decreased | Potently Decreased |
| PCa Cells | 5 nM this compound | Inhibited | Inhibited | Not Specified |
Qualitative and semi-quantitative data are based on Western blot analyses from cited literature. "Potently Decreased" and "Inhibited" indicate a significant reduction in the phosphorylated protein levels as observed in the respective studies.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cancer cells and to calculate its IC50 value.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Protein | Supplier (Example) | Catalog # (Example) | Dilution |
| p-mTOR (Ser2448) | Cell Signaling Technology | 5536 | 1:1000 |
| mTOR | Cell Signaling Technology | 2983 | 1:1000 |
| p-p70S6K (Thr389) | Cell Signaling Technology | 9234 | 1:1000 |
| p70S6K | Cell Signaling Technology | 2708 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | 4060 | 1:1000 |
| Akt | Cell Signaling Technology | 4691 | 1:1000 |
| p-4E-BP1 (Thr37/46) | Cell Signaling Technology | 2855 | 1:1000 |
| 4E-BP1 | Cell Signaling Technology | 9644 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | 5174 | 1:1000 |
Visualizations
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: (-)-Triptonide as a Non-Hormonal Male Contraceptive Agent
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the pre-clinical data and experimental methodologies for studying (-)-Triptonide, a promising natural compound identified as a non-hormonal male contraceptive agent. The information is collated from foundational studies to guide further research and development.
Application Notes
Overview and Mechanism of Action
This compound is a natural compound that can be purified from the Chinese herb Tripterygium Wilfordii Hook F or produced via chemical synthesis.[1][2] Pre-clinical studies in mice and non-human primates have demonstrated its potential as an effective, safe, and reversible non-hormonal male contraceptive.[2][3][4]
The primary mechanism of action involves targeting the late stages of spermiogenesis (sperm assembly).[1][5] this compound binds to junction plakoglobin (gamma-catenin), which disrupts its crucial interaction with Spermatid Maturation Protein 1 (SPEM1).[6][7] This interference leads to a phenotype similar to that observed in Spem1 knockout mice, resulting in the production of deformed sperm with severely impaired or non-existent forward motility, rendering them incapable of fertilization.[1][7] This approach avoids the depletion of testicular cells, a concern with hormonal methods.[5][6]
Efficacy, Reversibility, and Safety
This compound induces a state of infertility characterized by sperm with nearly 100% penetrance of deformities and a lack of forward motility.[2][8] The effect is reversible, with fertility being restored within weeks after treatment cessation.[1][2] Importantly, pre-clinical studies have not reported discernible systemic toxic effects from either short- or long-term administration.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from pre-clinical studies in various animal models.
Table 1: Efficacy of Oral this compound Administration in Mice (C57BL/6J)
| Parameter | Dosage | Observation | Duration | Citation |
|---|---|---|---|---|
| Time to Infertility | 0.8 mg/kg/day | Deformed sperm, complete lack of forward motility (~100% penetrance) | 3–4 weeks | [1] |
| Fertility Restoration | 0.8 mg/kg/day | Fertility regained, able to produce healthy offspring | ~4–6 weeks post-cessation | [2] |
| Long-Term Efficacy | 0.8 mg/kg/day | Infertility persisted throughout treatment | Up to 6 months | [6] |
| Safety | 0.8 mg/kg/day | No apparent adverse effects observed | 6 months |[6] |
Table 2: Efficacy of Oral this compound Administration in Non-Human Primates (Cynomolgus Monkeys)
| Parameter | Dosage | Observation | Duration | Citation |
|---|---|---|---|---|
| Time to Infertility | 0.1 mg/kg/day | Sperm deformation, reduced sperm counts and motility (Oligo-astheno-teratozoospermia) | 5–6 weeks | [1] |
| Fertility Restoration | 0.1 mg/kg/day | Fertility regained | ~4–6 weeks post-cessation | [1][2] |
| Long-Term Efficacy | 0.1 mg/kg/day | Infertility maintained | Up to 126 weeks | [6] |
| Safety | 0.1 mg/kg/day | No major health issues; normal hematological and serum biochemical assays | 126 weeks |[1][6] |
Table 3: Efficacy of Oral this compound Administration in Rats
| Parameter | Control Group | Treated Group | Duration | Citation |
|---|---|---|---|---|
| Dosage | Vehicle | 200 µg/kg/day | 8 weeks | [9] |
| Sperm Count | (41.15 ± 5.51) x 10⁶/g | (26.43 ± 3.90) x 10⁶/g | 8 weeks | [9] |
| Sperm Motility | 88.0 ± 2.0% | 66.0 ± 6.8% | 8 weeks | [9] |
| Protamine Content | 40.6 ± 7.2% | 4.6 ± 2.2% | 8 weeks |[9] |
Experimental Protocols
The following are generalized protocols based on published methodologies for evaluating this compound.
Pre-clinical Efficacy and Reversibility Workflow
This workflow outlines the typical phases of a pre-clinical study for a novel male contraceptive agent like this compound.
Protocol: Oral Administration in Mice
-
Animal Model : Use adult male C57BL/6J mice, aged 8–12 weeks.[7]
-
Compound Preparation : Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be calculated based on the desired dosage (e.g., 0.8 mg/kg body weight) and the average weight of the mice.
-
Administration : Administer the prepared solution daily via oral gavage.[1][7] Ensure the volume is appropriate for the mouse size (typically 5-10 mL/kg). A control group should receive the vehicle only.
-
Duration : Continue daily administration for the duration of the efficacy study (e.g., 4-6 weeks) and long-term safety studies (e.g., 3-6 months).[6][7]
Protocol: Sperm Motility and Morphology Analysis
-
Sample Collection : Euthanize the mouse and dissect the caudae epididymides.
-
Sperm Isolation : Place the caudae in a pre-warmed buffer (e.g., Human Tubal Fluid medium). Make several incisions to allow sperm to swim out for 15-20 minutes at 37°C.
-
Motility Assessment : Place a small aliquot of the sperm suspension on a pre-warmed slide. Using a phase-contrast microscope, analyze at least 200 sperm per animal. Categorize sperm as progressively motile, non-progressively motile, or immotile. Calculate the percentage for each category.
-
Morphology Assessment : Prepare a sperm smear on a glass slide and allow it to air dry. Stain the smear (e.g., with Papanicolaou or a simple eosin-nigrosin stain). Examine under a bright-field microscope.
-
Analysis : Classify at least 200 sperm per animal based on morphological characteristics. For this compound studies, pay special attention to head-tail abnormalities, such as the "head-bent-back" phenotype.[10][11] Calculate the percentage of abnormal sperm.
Protocol: Fertility Testing
-
Mating Setup : After the treatment period (e.g., 4 weeks of this compound), house each male mouse with two proven-fertile, untreated female mice.
-
Monitoring : Monitor the females daily for the presence of a vaginal plug, which indicates mating.
-
Outcome Measurement : Separate plugged females into new cages. Monitor for pregnancy and record the number and health of pups born.[12]
-
Reversibility Test : For reversibility studies, cease this compound treatment and begin mating trials at set intervals (e.g., weekly) to determine the time point at which fertility is restored.[2]
Logical Relationships in this compound Action
The contraceptive effect of this compound is a direct consequence of its impact on sperm quality, not quantity, which leads to functional infertility.
References
- 1. emjreviews.com [emjreviews.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Triptonide from Chinese Herb Exhibits Reversible Male Contraceptive Effects | Vulcanchem [vulcanchem.com]
- 4. newatlas.com [newatlas.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Compound From Chinese Herb Exhibits Reversible Male Contraceptive Effects | Technology Networks [technologynetworks.com]
- 7. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists discover new compound for male contraceptive pill [dtnext.in]
- 9. [Male contraception of triptonide and its function mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UBQLN1 interacts with SPEM1 and participates in spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UBQLN1 interacts with SPEM1 and participates in spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: (-)-Triptonide Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various delivery systems and formulation techniques for (-)-Triptonide, a potent natural compound with significant anti-inflammatory and anti-tumor activities.[1][2] The clinical application of Triptonide has been hampered by its poor water solubility, narrow therapeutic window, and multi-organ toxicity.[3][4] Advanced drug delivery systems, particularly nanoformulations, are being developed to overcome these limitations by enhancing bioavailability, improving targeted delivery, and reducing systemic side effects.[5][6]
Application Notes
Overview of this compound Delivery Systems
The primary goal of formulating this compound is to increase its therapeutic index. Nanotechnology-based carriers are the most promising strategy, offering mechanisms for both passive and active targeting of diseased tissues.[3][5] Key systems explored include:
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. They can encapsulate hydrophobic drugs like Triptonide within their core, improving solubility and stability.[5][7] Some formulations are designed to be stimuli-responsive, releasing the drug in the acidic tumor microenvironment.[6]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[7] Surface modifications, such as PEGylation, can prolong circulation time, while the addition of targeting ligands can enhance accumulation in specific cells, such as mesangial cells in the glomeruli.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer advantages like high drug loading, controlled release, and reduced gastric irritation for oral delivery.[7][9]
-
Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water.[10][11] They are particularly useful for localized and sustained drug delivery, for example, through transdermal application for treating inflammatory conditions like rheumatoid arthritis.[5][12]
Key Signaling Pathways Modulated by this compound
This compound exerts its potent anti-cancer effects by modulating multiple critical signaling pathways. Understanding these mechanisms is crucial for designing targeted therapies.
-
NF-κB Pathway: Triptonide is a known inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] It can inhibit the transactivation of the p65 subunit, thereby suppressing the expression of downstream anti-apoptotic proteins and promoting cancer cell death.[1][13]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, growth, and survival. Triptonide has been shown to suppress this pathway by degrading multiple receptor tyrosine kinases (RTKs), leading to the induction of apoptosis and cell cycle arrest in cancer cells.[14]
-
Caspase-Mediated Apoptosis: Triptonide induces apoptosis by activating both intrinsic and extrinsic caspase pathways. It can up-regulate the expression of caspase-3 and caspase-9 and alter the ratio of Bax/Bcl-2 proteins, leading to the release of cytochrome c from mitochondria.[1][15]
-
Wnt/β-catenin Pathway: Triptonide can effectively inhibit the canonical Wnt/β-catenin signaling by targeting the C-terminal transcription domain of β-catenin or an associated nuclear component.[16]
Quantitative Data Summary
The following tables summarize the physicochemical properties of various this compound nanoformulations reported in the literature.
Table 1: Polymeric Micelle Formulations
| Formulation Type | Polymer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference |
|---|---|---|---|---|---|---|
| Self-Micelle Solid Dispersion | Sodium deoxycholate derivative (Na₂GA) | 176.3 | -10.7 | Not Reported | Not Reported | [17] |
| Polyurethane Micelles | Multiblock poly(ε-caprolactone urethane)s | Slight increase after loading | Not Reported | Varies with feed ratio | Varies with feed ratio |[18] |
Table 2: Liposome Formulations
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference |
|---|---|---|---|---|---|---|
| Transferrin-Modified Liposomes | Phospholipid, Cholesterol, Transferrin | ~110-130 | ~ -15 to -25 | Not Reported | > 85% | [19] (Estimated from images) |
| PEGylated TRX-20 Liposomes | Phospholipid, Cholesterol, PEG, TRX-20 | ~120-140 | ~ +20 to +30 | ~1.5% | > 90% |[8] (Data from similar studies) |
Table 3: Solid Lipid Nanoparticle (SLN) Formulations
| Formulation Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference |
|---|
| TP-SLN | Microemulsion | Optimized for size | Not Reported | Optimized | Optimized |[9] |
Note: Specific quantitative values for all parameters are not always available in a single publication. Data is presented as available.
Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles
This protocol is based on the micelle extraction technique for loading hydrophobic drugs into pre-formed polymeric micelles.
Materials:
-
This compound (TP)
-
Amphiphilic block copolymer (e.g., multiblock poly(ε-caprolactone urethane))
-
Methanol, analytical grade
-
Deionized water
-
Glass vials
-
Ultrasonicator
-
Centrifuge
-
0.45 µm syringe filter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the polymeric micelles in deionized water at the desired concentration.
-
Drug Film Preparation: Accurately weigh a specific amount of this compound and dissolve it in methanol in a glass vial.
-
Evaporate the methanol overnight under a gentle stream of nitrogen or in a vacuum desiccator to form a thin drug film on the bottom of the vial.
-
Micelle Loading: Add a precise volume (e.g., 10 mL) of the polymer micelle solution to the vial containing the TP film.
-
Encapsulation: Sonicate the mixture for 1 hour to facilitate the partitioning of the hydrophobic drug from the film into the hydrophobic cores of the micelles.[18]
-
Purification: Centrifuge the resulting solution at 2500 rpm for 10 minutes to pellet any non-encapsulated, aggregated drug.
-
Carefully collect the supernatant and pass it through a 0.45 µm syringe filter to remove any remaining excess drug.[18]
-
Storage: Store the TP-loaded micelle solution at 4°C for further characterization.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot microemulsion technique.
Materials:
-
This compound (TP)
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., soy lecithin)
-
Deionized water
-
Magnetic stirrer with hot plate
-
Cold water bath (ice)
Methodology:
-
Oil Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the specified amount of this compound to the melted lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant and co-surfactant in deionized water and heat it to the same temperature as the oil phase.
-
Microemulsion Formation: Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring. A clear, transparent o/w microemulsion should form spontaneously.[9]
-
Nanoparticle Precipitation: Rapidly disperse the hot microemulsion into a cold water bath (maintained at ~2-4°C) under vigorous stirring. The volume ratio of hot microemulsion to cold water should be optimized (e.g., 1:10).
-
The sudden temperature drop causes the lipid to precipitate, forming solid lipid nanoparticles with the drug encapsulated inside.[9]
-
Purification and Storage: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. Store the final formulation at 4°C.
Protocol 3: Characterization of Nanoparticle Systems
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Laser Doppler Anemometry for zeta potential.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Quantification:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the free, unencapsulated drug from the nanoparticles using a separation technique (e.g., ultracentrifugation, centrifugal filter units).
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.
-
Calculate EE and DL using the following equations[18]:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100
-
-
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess fluid using filter paper.
-
(Optional) Negatively stain the sample with a solution like phosphotungstic acid to enhance contrast.
-
Allow the grid to air-dry completely before imaging under the TEM.[19]
-
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of this compound from a nano-formulation.
Materials:
-
TP-loaded nano-formulation
-
Free TP solution (as control)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Incubator shaker
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Pre-soak the dialysis membrane in the release medium (PBS) as per the manufacturer's instructions.
-
Accurately transfer a known volume (e.g., 1-2 mL) of the TP-loaded nano-formulation and the free TP control into separate dialysis bags.
-
Securely seal both ends of the bags.
-
Release Study: Immerse each bag in a vessel containing a larger, known volume of release medium (e.g., 50 mL PBS, pH 7.4) to ensure sink conditions.[9]
-
Place the vessels in an incubator shaker set to 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the concentration of TP in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the release profile. The release from the nano-formulation should show a sustained pattern compared to the rapid release from the free drug suspension.[9]
Visualizations
References
- 1. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 2. Triptonide | Apoptosis | Autophagy | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. Triptolide-targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triptolide-delivery-nanotechnology-based-carrier-systems-to-enhance-efficacy-and-limit-toxicity - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Optimization of Triptolide-Loaded Solid Lipid Nanoparticles for Oral Delivery with Reduced Gastric Irritation [mdpi.com]
- 10. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Mechanochemical preparation of triptolide-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting Lyn Kinase Inhibition by (-)-Triptonide via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyn kinase, a member of the Src family of protein tyrosine kinases, is a crucial mediator in various cellular signaling pathways, primarily in hematopoietic cells.[1][2] Its dysregulation has been implicated in the pathogenesis of several diseases, including lymphoma and autoimmune disorders.[3][4][5] (-)-Triptonide, a natural product isolated from the herb Tripterygium wilfordii Hook F, has demonstrated potent anti-lymphoma activity by inhibiting Lyn kinase.[3] This document provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of Lyn kinase by this compound, along with relevant signaling pathway information.
Data Presentation
Quantitative Analysis of this compound Effects
This compound has been shown to potently inhibit the proliferation of human B-lymphoma Raji and T-lymphoma Jurkat cells with IC50 values of 5.7 nM and 4.8 nM, respectively.[3] Molecular studies have revealed that this compound significantly reduces both total and phosphorylated Lyn protein levels.[3] The following table summarizes the dose-dependent effect of this compound on Lyn kinase and downstream signaling molecules.
| Treatment | Concentration (nM) | Effect on Total Lyn | Effect on Phosphorylated Lyn (p-Lyn) | Effect on Downstream p-ERK | Effect on Downstream p-AKT |
| Control | 0 | Baseline | Baseline | Baseline | Baseline |
| This compound | 2.5 | Reduced | Markedly Reduced | Diminished | Diminished |
| This compound | 5.0 | Reduced | Markedly Reduced | Diminished | Diminished |
| This compound | 10 | Significantly Reduced | Markedly Reduced | Significantly Diminished | Significantly Diminished |
| This compound | 20 | Strongly Reduced | Markedly Reduced | Strongly Diminished | Strongly Diminished |
This table is a representative summary based on findings that this compound remarkably reduces total and phosphorylated Lyn proteins and diminishes downstream ERK and AKT signaling pathways.[3]
Experimental Protocols
Western Blot Protocol for Detecting Lyn Kinase Inhibition
This protocol outlines the steps for treating lymphoma cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in total Lyn and phosphorylated Lyn levels.
1. Cell Culture and Treatment:
-
Culture human B-lymphoma Raji or T-lymphoma Jurkat cells in appropriate media and conditions until they reach the desired confluence.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 nM) for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading in the subsequent steps.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total Lyn kinase or phosphorylated Lyn kinase (p-Lyn) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the p-Lyn and total Lyn signals to the loading control for each sample.
Visualization
Signaling Pathway of Lyn Kinase and Inhibition by this compound
Caption: Lyn kinase signaling cascade and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for the Western blot protocol.
References
- 1. LYN - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Lyn Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting (-)-Triptonide insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (-)-Triptonide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in water or my aqueous buffer?
This compound is a lipophilic molecule and is sparingly soluble to insoluble in aqueous buffers and water.[1][2][3] Direct dissolution in aqueous media is generally unsuccessful and not recommended. To achieve a homogenous solution, it must first be dissolved in a suitable organic solvent.
Q2: What is the recommended organic solvent for creating a this compound stock solution?
The most commonly recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] this compound is readily soluble in these solvents at concentrations of approximately 10 mg/mL, with some suppliers reporting solubility up to 72 mg/mL in fresh DMSO.[1][3]
Key Considerations:
-
Solvent Quality: Always use fresh, anhydrous (moisture-free) DMSO.[3] DMSO is hygroscopic, and absorbed moisture can significantly decrease the solubility of this compound.[3]
-
Assistance: Sonication may be used to aid dissolution in DMSO.[4]
Q3: How do I prepare an aqueous working solution for my in vitro experiment?
The standard method is a two-step process:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.[5]
-
Serially dilute this stock solution into your aqueous cell culture medium or buffer to achieve the final desired concentration.[1][5]
It is critical to ensure rapid and thorough mixing during dilution to prevent the compound from precipitating. The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Q4: My solution became cloudy or formed a precipitate after diluting the organic stock into my aqueous buffer. What happened and how can I fix it?
This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. Here are some troubleshooting steps:
-
Reduce Final Concentration: The most likely issue is that the target concentration is too high for the aqueous buffer system. Lower the final concentration of this compound.
-
Decrease Solvent Percentage: While counterintuitive, a very high concentration in the initial DMSO aliquot can lead to poor mixing and localized precipitation. Try making an intermediate dilution of your stock solution before the final dilution into the aqueous medium.
-
Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously to promote rapid dispersion and prevent localized supersaturation.
-
Check Buffer Composition: The presence of salts and proteins in buffers and media can affect solubility. A 1:1 solution of DMF and PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1][6]
Q5: What is the maximum recommended storage time for an aqueous solution of this compound?
It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1][5] The compound's stability in aqueous media is limited, and it is prone to precipitation over time. For best results, prepare fresh aqueous working solutions for each experiment from a frozen organic stock.
Solubility Data Summary
The solubility of this compound varies significantly across different solvents. The following table summarizes solubility data from various suppliers.
| Solvent System | Reported Solubility | Reference(s) |
| Water | Insoluble | [2][3] |
| Ethanol | Sparingly/Slightly Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL to 72 mg/mL | [1][3][4][6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1][6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1][5][6] |
| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound in a sterile vial. For example, to make 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Purge the vial with an inert gas to displace oxygen, which can degrade the compound over time.[1]
-
Cap the vial tightly and vortex thoroughly. If needed, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][3]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed for your final concentration. Important: Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.1%).
-
Dispense the required volume of your aqueous buffer/medium into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This ensures rapid mixing and minimizes precipitation.
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store.[1]
Visual Guides
Experimental and Logical Workflows
The following diagram illustrates the decision-making process for successfully dissolving this compound.
Relevant Signaling Pathway
This compound has been shown to inhibit several key signaling pathways involved in cell proliferation and survival. A primary target is the mTOR pathway, which is often dysregulated in cancer.[8][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Triptonide | Apoptosis | Autophagy | Wnt/beta-catenin | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Triptonide Concentration for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with (-)-Triptonide. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to help optimize its use and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations of approximately 10 mg/mL. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically ≤ 0.5%.
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What should I do?
A2: Precipitation can occur due to "solvent shock" when a concentrated DMSO stock is diluted into an aqueous medium. To avoid this, try a stepwise dilution. Instead of adding the concentrated stock directly to your final volume of media, first, dilute it in a smaller volume of media and then add this intermediate dilution to the final volume. Additionally, ensure your stock solution is fully dissolved before use; gentle warming or brief sonication can help. It is also crucial to prepare fresh dilutions for each experiment as the stability of this compound in aqueous solutions for extended periods is not guaranteed.
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. For many cancer cell lines, the IC50 (half-maximal inhibitory concentration) for cell viability is in the low nanomolar range. For example, IC50 values for lymphoma and prostate cancer cells have been reported to be between 4.8 nM and 12.012 nM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
A4: Studies have shown that this compound exhibits cancer cell-specific effects and is generally non-cytotoxic and non-apoptotic to normal cells, such as human cervical epithelial cells and human skin fibroblasts, at concentrations that are effective against cancer cells.[3] However, it is always good practice to include a non-cancerous cell line as a control in your experiments to confirm selectivity.
Q5: How can I troubleshoot inconsistent results in my cell viability assays with this compound?
A5: Inconsistent results can arise from several factors. Ensure even cell seeding and a homogenous cell suspension before plating. "Edge effects" in 96-well plates can also contribute to variability; consider avoiding the outer wells or filling them with sterile PBS. Finally, confirm the stability and solubility of this compound in your specific culture medium over the time course of your experiment.
Data Presentation: Efficacy of this compound
In Vitro Efficacy: IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Raji | B-lymphoma | Cell Proliferation | 5.7 | [2] |
| Jurkat | T-lymphoma | Cell Proliferation | 4.8 | [2] |
| PC3 | Prostate Cancer | Cell Viability (CCK-8) | 11.961 | [1] |
| DU145 | Prostate Cancer | Cell Viability (CCK-8) | 10.259 | [1] |
| LNCaP | Prostate Cancer | Cell Viability (CCK-8) | 12.012 | [1] |
| HeLa | Cervical Cancer | Cell Viability (CCK-8) | 20-50 | [3] |
| C33a | Cervical Cancer | Cell Viability (CCK-8) | 20-50 | [3] |
In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Xenograft Mice | Lymphoma | 5 mg/kg/day | Almost complete inhibition of tumor growth | [2] |
| Xenograft Mice | Prostate Cancer | 10 mg/kg/day | Over 97.95% inhibition of tumor growth | [1] |
| Xenograft Mice | Cervical Cancer | 10 mg/kg (gavage) | Significant inhibition of tumor growth | [3] |
Experimental Protocols
Determination of IC50 using Cell Viability (CCK-8) Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Signaling Pathways
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, mTOR, and Wnt/β-catenin.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-p65, p65, p-mTOR, mTOR, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
References
- 1. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (-)-Triptonide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Triptonide and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound in cancer cells?
A1: this compound, a diterpene triepoxide from Tripterygium wilfordii, exhibits potent anticancer activity through multiple mechanisms. It is a covalent inhibitor of XPB, a subunit of the transcription factor TFIIH, which leads to the inhibition of RNA polymerase II-mediated transcription and nucleotide excision repair (NER)[1]. This dual action induces apoptosis and suppresses cell proliferation[2][3]. Key pathways affected include the inhibition of the heat shock response, interference with DNA repair pathways, and modulation of survival signaling cascades like NF-κB and PI3K/Akt/mTOR[2][4][5].
Q2: Our cancer cell line has developed resistance to this compound. What are the potential mechanisms of this resistance?
A2: Resistance to this compound can arise from several factors, including:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy[6][7].
-
Alterations in Target Proteins: While less documented for this compound, mutations in its direct target, XPB, could potentially reduce binding affinity.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may upregulate compensatory survival pathways to counteract the pro-apoptotic effects of this compound. This can include hyperactivation of the PI3K/Akt/mTOR pathway or the heat shock response[5][8].
-
Enhanced DNA Damage Response: Although this compound inhibits some DNA repair pathways, resistant cells might enhance other repair mechanisms to cope with the induced DNA damage[9][10][11].
-
Activation of the NRF2 Pathway: The NRF2 pathway is a key regulator of cellular antioxidant responses. In some contexts, activation of NRF2 can confer resistance to oxidative stress induced by chemotherapeutic agents[12][13]. However, in certain cancer types, such as those with IDH1 mutations, this compound can act as an NRF2 inhibitor, highlighting the context-dependent role of this pathway[14].
Q3: How can we experimentally validate the mechanism of resistance in our cell line?
A3: To identify the specific resistance mechanism in your cell line, a combination of the following experimental approaches is recommended:
| Experimental Approach | Purpose | Key Assays |
| Assess Drug Efflux | To determine if increased drug efflux is contributing to resistance. | Rhodamine 123 or Calcein-AM efflux assay using flow cytometry. Western blot or qPCR for MDR1 expression. |
| Analyze Target Engagement | To investigate if alterations in the drug target are present. | Western blot for XPB protein levels. Sequencing of the ERCC3 gene (encoding XPB) to identify potential mutations. |
| Profile Signaling Pathways | To identify upregulated pro-survival pathways. | Western blot analysis for key proteins in the PI3K/Akt/mTOR, MAPK, and NF-κB pathways (e.g., p-Akt, p-ERK, p-p65). |
| Evaluate DNA Repair Capacity | To assess the cell's ability to repair DNA damage. | Comet assay to measure DNA strand breaks. Immunofluorescence or Western blot for DNA repair markers (e.g., γH2AX, RAD51). |
| Investigate the Heat Shock Response | To determine if an elevated heat shock response is protective. | Western blot for HSP70, HSP90, and HSF1 expression[4][8]. |
| Examine the NRF2 Pathway | To assess the activation state of the NRF2 antioxidant response. | Western blot for NRF2, HO-1, and other NRF2 target genes. Luciferase reporter assay for ARE (Antioxidant Response Element) activity. |
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound Treatment
Potential Cause 1: Increased Drug Efflux
-
Troubleshooting Steps:
-
Verify MDR1 Expression: Perform qPCR and Western blot to compare MDR1 mRNA and protein levels between your resistant and parental (sensitive) cell lines.
-
Functional Efflux Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) in a flow cytometry-based assay. Resistant cells will show lower fluorescence due to increased efflux.
-
Co-treatment with an MDR1 Inhibitor: Treat resistant cells with this compound in combination with a known MDR1 inhibitor (e.g., Verapamil or Tariquidar). A restoration of sensitivity would indicate that drug efflux is a primary resistance mechanism.
-
Potential Cause 2: Upregulated Pro-Survival Signaling
-
Troubleshooting Steps:
-
Pathway Profiling: Use Western blotting to screen for the activation of key survival pathways, including PI3K/Akt and MAPK/ERK. Look for increased phosphorylation of key kinases in the resistant line compared to the parental line.
-
Inhibitor Co-treatment: Combine this compound with specific inhibitors of the identified activated pathway (e.g., a PI3K inhibitor like LY294002 or an ERK inhibitor like U0126). Synergistic cell killing would confirm the involvement of that pathway in resistance.
-
Issue 2: Synergistic Drug Combination with this compound is Ineffective
Potential Cause: Suboptimal Combination Strategy
-
Troubleshooting Steps:
-
Mechanism-Based Combination: Select combination agents based on the known mechanisms of this compound. Since it inhibits DNA repair, combining it with DNA-damaging agents like cisplatin or PARP inhibitors is a rational approach[9][11][15].
-
Dose-Response Matrix: Perform a dose-response matrix experiment, testing various concentrations of both this compound and the combination drug to identify synergistic, additive, or antagonistic interactions. Calculate the Combination Index (CI) to quantify the interaction.
-
Sequential vs. Concurrent Treatment: The timing of drug administration can be critical. Compare the effects of administering this compound before, during, and after the combination agent. For example, pre-treating with this compound may inhibit DNA repair, making the cells more susceptible to a subsequent DNA-damaging agent.
-
Experimental Protocols
Protocol 1: Western Blot for Key Signaling Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, MDR1, NRF2, HSP70) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination drug, or both for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Overview of this compound's primary mechanisms of action.
Caption: Key mechanisms leading to this compound resistance in cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Triptolide, an inhibitor of the human heat shock response that enhances stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological, computational, and mechanistic insights into triptolide's role in targeting drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad targeting of triptolide to resistance and sensitization for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptolide inhibits the multidrug resistance in prostate cancer cells via the downregulation of MDR1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide induces pancreatic cancer cell death via inhibition of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide interferes with XRCC1/PARP1-mediated DNA repair and confers sensitization of triple-negative breast cancer cells to cisplatin [pubmed.ncbi.nlm.nih.gov]
- 10. Triptolide induces DNA breaks, activates caspase-3-dependent apoptosis and sensitizes B-cell lymphoma to poly(ADP-ribose) polymerase 1 and phosphoinositide 3-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells [frontiersin.org]
- 12. Triptonide protects retinal cells from oxidative damage via activation of Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptonide protects retinal cells from oxidative damage via activation of Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide suppresses IDH1-mutated malignancy via Nrf2-driven glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic anticancer activity of triptolide combined with cisplatin enhances apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Triptonide experimental variability and reproducibility issues
Welcome to the technical support center for (-)-Triptonide. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide guidance on ensuring the reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your experiments with this compound.
Q1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell type and experimental conditions. This variability is expected and has been documented in the literature. For instance, the IC50 can range from low nanomolar concentrations in some cell lines to higher values in others.
Troubleshooting Steps:
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination.
-
Standardize Seeding Density: Use a consistent cell seeding density across experiments, as this can influence growth rates and drug sensitivity.
-
Verify Reagent Quality: Confirm the purity and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Consistent Incubation Time: Adhere to a strict incubation time, as the cytotoxic effects of this compound are time-dependent.[1][2][3][4]
-
Control for Serum Effects: The percentage of serum in your culture medium can affect the bioavailability of the compound. Maintain a consistent serum concentration.
Quantitative Data Summary: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) | Assay Method |
| HeLa | Cervical Cancer | 20 - 50 | 72 | CCK-8 |
| C33a | Cervical Cancer | 20 - 50 | 72 | CCK-8 |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.3 | 72 | MTS Assay |
| MCF-7 | Breast Cancer | >10,000 | 72 | MTS Assay |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | Not Specified |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | Not Specified |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | Not Specified |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | Not Specified |
| A375 | Melanoma | 8.53 | 72 | CCK-8 |
| A375 | Melanoma | 33.00 | 48 | CCK-8 |
| A375 | Melanoma | 84.46 | 24 | CCK-8 |
| DU145 | Prostate Carcinoma | 2.3 | 72 | Not Specified |
| Lovo | Colon Cancer | 77 | 72 | Not Specified |
Q2: My apoptosis assay results with this compound are inconsistent. What could be the cause?
A2: Inconsistent apoptosis results can stem from several factors, including the concentration of this compound used, the duration of treatment, and the specific apoptosis assay employed. This compound has been shown to induce apoptosis in a dose- and time-dependent manner.[2][4][5][6]
Troubleshooting Steps:
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Use Multiple Assays: Corroborate your findings using multiple apoptosis assays. For example, combine Annexin V/PI staining with a functional assay like caspase activity measurement.
-
Harvest Both Adherent and Floating Cells: For adherent cell lines, apoptotic cells may detach. Ensure you collect both the supernatant and the trypsinized adherent cells to get an accurate measure of the total apoptotic population.[7]
-
Instrument Calibration: Regularly calibrate your flow cytometer or fluorescence microscope to ensure consistent measurements.
Q3: I am not observing the expected effect of this compound on sperm motility. What should I check?
A3: The effect of this compound on sperm motility is a key finding in its investigation as a male contraceptive.[8][9][10][11] If you are not observing the expected decrease in motility, consider the following:
Troubleshooting Steps:
-
Dosage and Administration: For in vivo studies, ensure the correct dosage is being administered and the route of administration is consistent. Oral gavage has been shown to be effective.[10]
-
Duration of Treatment: The effects on sperm motility are not immediate and require a specific duration of treatment (e.g., 3-4 weeks in mice).[9][10]
-
Sperm Collection and Analysis: Standardize your sperm collection and analysis protocol. Assess motility promptly after collection to avoid degradation.
-
Animal Model: The pharmacokinetics and efficacy can vary between different animal models.
Quantitative Data Summary: Effect of this compound on Sperm Parameters
| Animal Model | Dosage | Treatment Duration | Effect on Sperm Motility | Effect on Sperm Count |
| Rats | 200 µg/kg/day | 8 weeks | 66.0 ± 6.8% vs 88.0 ± 2.0% in control (P < 0.001) | 26.43 ± 3.90 x 10^6/g vs 41.15 ± 5.51 x 10^6/g in control (P < 0.01) |
| Mice | 0.8 mg/kg BW/day | 3-4 weeks | Minimal or no forward motility (~100% penetrance) | Not specified |
| Cynomolgus Monkeys | 0.1 mg/kg BW/day | 5-6 weeks | Minimal or no forward motility (~100% penetrance) | Not specified |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7][12]
Signaling Pathways and Experimental Workflows
This compound's Impact on the NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[13][14][15] The diagram below illustrates the canonical NF-κB pathway and the inhibitory point of this compound.
References
- 1. Triptolide Decreases Cell Proliferation and Induces Cell Death in Triple Negative MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of (-)-Triptonide for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Triptonide in in vivo models. The focus is on addressing common challenges, particularly concerning its bioavailability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a natural compound extracted from the traditional Chinese herb Tripterygium wilfordii Hook F. It is a diterpenoid epoxide that has demonstrated potent anti-inflammatory, immunosuppressive, anti-cancer, and male contraceptive effects.[1][2][3][4] Its therapeutic potential is significant, but its clinical application has been limited by factors such as poor water solubility and potential toxicity.[5][6]
The mechanism of action for this compound is multifaceted and appears to be context-dependent:
-
Anti-Cancer Activity: It has been shown to inhibit several key signaling pathways crucial for cancer cell proliferation and survival. These include the mTOR pathway in prostate cancer, the PI3K/Akt/mTOR cascade in cervical cancer by downregulating receptor tyrosine kinases (RTKs), and the proto-oncogene Lyn signaling pathway in lymphoma.[2][7][8] It can also induce lethal autophagy in cancer cells through the generation of reactive oxygen species (ROS) and subsequent inhibition of the JAK2/STAT3 signaling pathway.[9]
-
Male Contraceptive Effect: It induces male infertility by causing sperm deformation and reducing motility, making it a promising candidate for a non-hormonal male contraceptive.[3][4][10]
Q2: What are the main challenges when using this compound for in vivo studies?
A: The primary challenges stem from its physicochemical properties and pharmacokinetic profile:
-
Poor Water Solubility: Like the related compound triptolide, this compound has poor solubility in aqueous solutions, which complicates formulation for parenteral and oral administration and can lead to low bioavailability.[5][6][11]
-
Rapid Metabolism and Elimination: Pharmacokinetic studies in rats show that triptonide and triptolide are rapidly absorbed, but also extensively metabolized and quickly eliminated from the body, with a short half-life.[1][12][13] This can make it difficult to maintain therapeutic concentrations over time.
-
Potential for Toxicity: At higher doses, triptonide and its parent compound triptolide can exhibit multi-organ toxicity, including reproductive toxicity.[13][14][15][16] This creates a narrow therapeutic window, where the effective dose may be close to a toxic dose.
Troubleshooting Guide: Low In Vivo Efficacy
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential causes and solutions?
A: Low efficacy is a common problem and can often be traced back to issues with bioavailability. Use the following guide to troubleshoot the issue.
Logical Troubleshooting Workflow for Low Efficacy
Caption: Troubleshooting workflow for low in vivo efficacy.
Q4: How can I improve the formulation of this compound for oral or parenteral administration?
A: Improving the formulation is critical. Standard suspension in saline or PBS is often inadequate due to poor solubility. Consider these advanced strategies:
-
Lipid-Based Formulations: Incorporating the compound into inert lipid vehicles can significantly improve oral bioavailability.[17] This includes emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[17]
-
Nanoparticle and Polymeric Micelle Systems: Encapsulating this compound into nanoparticles (e.g., PLGA-based) or polymeric micelles can enhance solubility, improve stability, prolong circulation time, and potentially target the drug to tumor tissues through the enhanced permeability and retention (EPR) effect.[5][18][19]
-
Prodrug Strategies: A prodrug is a chemically modified, inactive version of a drug that becomes active after administration through metabolic processes. This approach can be used to improve water solubility and reduce toxicity.[11][19] For example, Minnelide is a water-soluble prodrug of triptolide that has been investigated in clinical trials.[11]
Quantitative Data Summary
For effective experimental design, refer to the following data compiled from published studies.
Table 1: Pharmacokinetic Parameters of Triptonide/Triptolide in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Triptonide | Intravenous (i.v.) | 0.7 - 2.8 | N/A | 4.95-6.49 | N/A | [1] |
| Triptolide | Oral (p.o.) | 0.6 | ~15 (at 15 min) | ~0.3 | 72.08% | [12] |
| Triptolide | Oral (p.o.) | 1.2 | ~25 (at 15 min) | ~0.35 | N/A | [12] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, species, and analytical method used. Triptolide data is included for reference due to structural similarity.
Table 2: Effective In Vivo Doses of this compound in Rodent Models
| Application | Animal Model | Administration Route & Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Anti-Prostate Cancer | Mouse Xenograft | 10 mg/kg | >97% inhibition of tumor growth | [7] |
| Anti-Lymphoma | Mouse Xenograft | 5 mg/kg/day | Almost complete inhibition of tumor growth | [8] |
| Anti-Cervical Cancer | Mouse Xenograft | 10 mg/kg/day (gavage) | Significant inhibition of tumor growth | [2] |
| Male Contraception | Mouse | 0.8 mg/kg/day (oral) | Induces infertility (reversible) | [3] |
| Male Contraception | Cynomolgus Monkey| 0.1 mg/kg/day (oral) | Reduced sperm motility and deformed sperm |[10] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Loaded Polymeric Nanoparticle (PNP) Formulation
This protocol provides a general method for encapsulating this compound into a biocompatible polymer like poly(lactic-co-glycolic acid) (PLGA) using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed on an ice bath. This forms the o/w emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization and Storage: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry (lyophilize) to obtain a powder. Store at -20°C.
-
Characterization: Before in vivo use, characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Workflow for Nanoparticle Formulation and Testing
Caption: Workflow from formulation to in vivo analysis.
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
This protocol describes a typical efficacy study in nude mice bearing subcutaneous tumors.
-
Cell Culture: Culture the desired cancer cells (e.g., HeLa for cervical cancer) under standard conditions.[2]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in 50 µL of medium) into the flank of female nude mice.[2]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., ~100 mm³), randomly assign mice to different treatment groups (e.g., Vehicle Control, this compound formulation).[2]
-
Drug Administration: Administer the this compound formulation or vehicle control according to the planned schedule (e.g., daily oral gavage at 10 mg/kg for 21 consecutive days).[2]
-
Monitoring: Measure tumor volumes (e.g., weekly) using calipers and calculate the volume using the formula: (π/6) × (larger diameter) × (smaller diameter)². Monitor body weight and general health of the animals as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to examine biomarkers of drug activity (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).[9]
Signaling Pathway Visualization
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway by this compound
Caption: this compound inhibits the RTK/PI3K/Akt/mTOR pathway.
References
- 1. [Pharmacokinetics and disposition of triptonide in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A plant root extract, triptonide, is a reversible male contraceptive in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Excretion of [3H]triptolide and its metabolites in rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 16. Triptolide Induces Leydig Cell Apoptosis by Disrupting Mitochondrial Dynamics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. triptolide-delivery-nanotechnology-based-carrier-systems-to-enhance-efficacy-and-limit-toxicity - Ask this paper | Bohrium [bohrium.com]
- 19. How to improve the bioavailability of a drug? [synapse.patsnap.com]
(-)-Triptonide degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of (-)-Triptonide, along with troubleshooting for potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, it is stable for at least four years.[2] For short-term storage, some suppliers suggest 2-8°C is acceptable if the vial is kept tightly sealed.[3]
Q2: What is the recommended procedure for preparing this compound stock solutions?
A2: To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent such as DMSO, DMF, or chloroform.[2][3] For example, to create a 10 mM stock solution in DMSO, reconstitute 5 mg of this compound powder in 1.38 ml of DMSO. Sonication may be used to aid dissolution.[4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots at -20°C or -80°C. Stored at -20°C, the solution is typically stable for at least one month, and up to one year if stored at -80°C.[6] It is generally advised to use prepared solutions on the same day if possible, and long-term storage of solutions is not recommended.[2][3]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light during storage and handling.[1]
Q5: What are the primary factors that can cause this compound to degrade?
A5: Based on studies of the closely related compound triptolide, from which this compound can be formed as a degradation product, the primary factors accelerating degradation are basic pH and hydrophilic solvents.[7] The epoxide groups in the molecule are susceptible to hydrolysis.
Q6: What are the likely degradation products of this compound?
A6: While specific degradation products of this compound are not extensively documented, inferences can be drawn from triptolide stability studies. The degradation of triptolide involves the opening of the C12 and C13 epoxy group, which is an irreversible reaction.[7] Given the structural similarities, this compound is likely to degrade via hydrolysis of its epoxide rings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced potency or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure solid compound is stored at -20°C, protected from light. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in aliquots. - Use anhydrous solvents for preparing solutions. |
| Precipitate observed in stock solution after thawing. | The solution may have become supersaturated, or the solvent may have absorbed moisture. | - Gently warm the solution and sonicate to redissolve the precipitate. - If precipitation persists, prepare a fresh stock solution using anhydrous solvent. |
| Unexpected peaks in HPLC analysis. | Presence of degradation products. | - Review storage and handling procedures. - If degradation is suspected, it is advisable to use a fresh vial of the compound. - Refer to the experimental protocol for HPLC analysis to confirm the identity of the peaks. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Solvent | Reference |
| Solid | -20°C | ≥ 4 years | N/A | [2] |
| Solid | 2-8°C | Up to 24 months | N/A | [3] |
| Solution | -80°C | Up to 1 year | DMSO | [6] |
| Solution | -20°C | Up to 1 month | DMSO | [6] |
| Solution | -20°C | Up to 2 weeks | Various organic solvents | [3] |
Note: The stability of this compound in solution can be solvent-dependent. For triptolide, stability in organic polar solvents was found to be greater in ethanol than in methanol, and greater than in dimethylsulfoxide (DMSO).[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[3]
-
Under a chemical fume hood, add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Degradation Analysis
This is a general method and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample to be analyzed by diluting it in the mobile phase.
-
Inject the standard and the sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of the main peak should correspond to that of the standard.
-
Visualizations
Caption: Inferred degradation pathway for this compound.
Caption: Workflow for analyzing this compound degradation by HPLC.
References
- 1. Triptolide | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. Triptonide | CAS:38647-11-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting (-)-Triptonide treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (-)-Triptonide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diterpenoid epoxide isolated from the herb Tripterygium wilfordii. Its primary mechanism of action involves the inhibition of key signaling pathways implicated in cell growth, proliferation, and survival. Notably, it has been shown to inhibit the Wnt/β-catenin signaling pathway by targeting a nuclear component associated with β-catenin or its C-terminal transcription domain[1]. Additionally, it acts as a potent inhibitor of proto-oncogene Lyn transcription and suppresses the Lyn-downstream ERK and ATK signaling pathways[2]. Other targeted pathways include mTOR and PI3K/Akt/mTOR[3][4].
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound is highly dependent on the cell line and the experimental endpoint. For anti-cancer effects, nanomolar concentrations are often effective. For instance, the IC50 values for inhibiting the proliferation of human B-lymphoma Raji and T-lymphoma Jurkat cells are 5.7 nM and 4.8 nM, respectively[2]. In prostate cancer cell lines (PC3, DU145, and LNCap), the IC50 values are around 10-12 nM[3]. For cervical cancer cells, the IC50 is between 20 and 50 nM[4]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the research question and the cellular process being investigated.
-
For proliferation and viability assays: Treatment durations of 24 to 72 hours are common to observe significant effects[4][5].
-
For apoptosis induction: Significant apoptosis can be observed as early as 24 hours of treatment[4][5].
-
For male contraceptive effects in vivo (mice): A daily oral dose for 3-4 weeks is sufficient to induce infertility[6][7].
-
For male contraceptive effects in vivo (monkeys): A daily oral dose for 5-6 weeks leads to infertility[6][7].
It is crucial to perform a time-course experiment to determine the ideal treatment window for your specific experimental setup.
Q4: Is this compound reversible?
A4: The reversibility of this compound's effects has been demonstrated in the context of male contraception. In both mice and non-human primates, fertility was regained approximately 4-6 weeks after cessation of treatment[6][7][8]. The reversibility in other applications, such as cancer treatment, would depend on the duration of treatment and the extent of induced cellular damage (e.g., apoptosis).
Q5: What are the known side effects or toxicities of this compound?
A5: While this compound has shown potent anti-cancer and contraceptive effects with low toxicity in some studies[2], compounds from Tripterygium wilfordii, like the related compound triptolide, are known to have severe toxicity, including reproductive toxicity[9]. However, studies on this compound as a male contraceptive agent in mice and monkeys reported no discernible systematic toxic side effects based on histological examination of vital organs and hematological and serum biochemical analyses[6][7][8]. Researchers should exercise caution and consult relevant safety data.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | Cell line may be resistant. | - Increase the concentration of this compound. - Extend the treatment duration. - Verify the activity of your this compound stock. - Ensure proper dissolution in a suitable solvent like DMSO[1]. |
| High variability between experimental replicates. | Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent cell number for all wells/plates. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatment groups. - Fill the outer wells with sterile PBS or media. | |
| Unexpected cell death in control (vehicle-treated) group. | High concentration of solvent (e.g., DMSO). | - Ensure the final concentration of the solvent is non-toxic to your cells (typically ≤ 0.1%). - Run a vehicle-only control to assess solvent toxicity. |
| Difficulty in reproducing in vivo results. | Issues with drug formulation or administration. | - Ensure proper solubilization of this compound for in vivo use. - Standardize the administration route and technique (e.g., oral gavage). |
| Animal-to-animal variability. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and weight-matched. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Human B-lymphoma | 5.7 | [2] |
| Jurkat | Human T-lymphoma | 4.8 | [2] |
| PC3 | Human Prostate Cancer | 11.961 | [3] |
| DU145 | Human Prostate Cancer | 10.259 | [3] |
| LNCap | Human Prostate Cancer | 12.012 | [3] |
| HeLa | Human Cervical Cancer | ~20-50 | [4] |
| C33a | Human Cervical Cancer | ~20-50 | [4] |
Table 2: In Vivo Efficacy and Treatment Duration of this compound
| Application | Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| Anti-lymphoma | Xenograft Mice | 5 mg/kg/day | Not specified | Almost complete inhibition of lymphoma growth | [2] |
| Anti-prostate Cancer | Xenograft Mice | 10 mg/kg | Not specified | Over 97.95% inhibition of tumor growth | [3] |
| Anti-cervical Cancer | Xenograft Mice | 10 mg/kg daily | 21 consecutive days | Inhibition of xenograft tumor growth | [4] |
| Male Contraception | Mice | 0.8 mg/kg BW daily | 3-4 weeks | Induces infertility | [6][7] |
| Male Contraception | Cynomolgus Monkeys | 0.1 mg/kg BW daily | 5-6 weeks | Induces infertility | [6][7] |
| Reversibility of Male Contraception | Mice & Monkeys | N/A | 4-6 weeks post-treatment | Fertility regained | [6][7] |
Key Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (TUNEL Staining)
-
Objective: To detect DNA fragmentation associated with apoptosis.
-
Methodology:
-
Culture cells on coverslips or in chamber slides and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
-
3. Cell Cycle Analysis (Propidium Iodide - FACS)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to G1, S, and G2/M phases of the cell cycle.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 HeLa cells) into the flanks of immunocompromised mice (e.g., nude mice)[4].
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg daily via gavage) or vehicle control for a specified period (e.g., 21 consecutive days)[4].
-
Measure tumor volume and mouse body weight regularly (e.g., weekly). Tumor volume can be calculated using the formula: (π/6) × larger diameter × (smaller diameter)²[4].
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Workflow for determining cell viability using a CCK-8 assay.
Caption: Workflow for an in vivo xenograft tumor study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Calcium Dependence Reveal Multiple Modes of Action for Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wildlifefertilitycontrol.org [wildlifefertilitycontrol.org]
- 8. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting unexpected results in (-)-Triptonide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Triptonide. The information is designed to address common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Question 1: My this compound is not dissolving properly. What is the recommended solvent and procedure?
Answer: this compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2]
-
For in vitro experiments:
-
Prepare a high-concentration stock solution in 100% DMSO. Selleck Chemicals reports solubility in DMSO up to 72 mg/mL (200.89 mM), though moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[3] Cayman Chemical reports solubility of approximately 10 mg/mL in DMSO and DMF.[1]
-
Warm the solution gently and vortex if necessary to ensure it is fully dissolved.
-
For cell culture, dilute the DMSO stock solution with your aqueous buffer or culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
For aqueous buffer preparations: To achieve maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[1][2] A 1:1 solution of DMF:PBS can achieve a solubility of approximately 0.5 mg/mL.[1][2] It is not recommended to store aqueous solutions for more than one day.[1][2]
Question 2: What are the storage and stability recommendations for this compound?
Answer: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[1]
-
Stock Solutions: Aliquot stock solutions in DMSO or DMF and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] For shorter periods, storage at -20°C for up to one month is acceptable.[3]
-
Stability Considerations: this compound is most stable at a slightly acidic pH of 6 and is less stable in basic conditions (pH 10).[4] It is also more stable in ethanol compared to methanol or DMSO when stored in solution.[4]
In Vitro Experimentation
Question 3: I am observing high cytotoxicity even at very low concentrations of this compound. Is this expected?
Answer: Yes, this compound is a highly potent compound with cytotoxic effects in the nanomolar range for many cell lines. What may seem like an unexpectedly low concentration can be the effective dose.
-
Potency: It potently inhibits the proliferation of various cancer cell lines with IC50 values in the low nanomolar range. For example, it inhibits human B-lymphoma Raji and T-lymphoma Jurkat cells with IC50 values of 5.7 nM and 4.8 nM, respectively.[5] For prostate cancer cells (PC3, DU145, and LNCaP), the IC50 values are around 10-12 nM.[1] In cervical cancer cells, the IC50 is between 20 and 50 nM.[6]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for your serial dilutions.
-
Assess Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO or DMF used in your treatment groups to rule out solvent-induced cytotoxicity.
-
Check Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more sensitive.
-
Reduce Treatment Duration: Consider a shorter incubation time to identify the optimal window for your desired effect without excessive cell death.
-
Question 4: My Western blot results for downstream signaling pathways are inconsistent after this compound treatment. What could be the cause?
Answer: Inconsistent Western blot results can stem from several factors related to the compound's mechanism and experimental variability.
-
Mechanism of Action: this compound affects multiple signaling pathways, and the kinetics of inhibition can vary. It is known to inhibit:
-
Troubleshooting Workflow:
-
Time-Course Experiment: The effect on protein expression or phosphorylation can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target protein.
-
Dose-Response Experiment: Confirm that the observed effect is dose-dependent. A lack of dose-dependency may suggest an off-target effect or experimental artifact.
-
Loading Controls: Use a reliable loading control and ensure equal protein loading across all lanes.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock, as aqueous solutions are not stable.[1]
-
Question 5: I am not observing the expected apoptotic effect in my cell line. Why might this be?
Answer: While this compound is a known inducer of apoptosis, the cellular response can be context-dependent.
-
Concentration and Time: Apoptosis induction is both dose- and time-dependent. At lower concentrations (e.g., 10 nM), it may primarily cause cell cycle arrest or growth inhibition, while higher concentrations (e.g., 20-50 nM) are needed to robustly trigger apoptosis.[5][6][9]
-
Cell Line Specificity: The intrinsic apoptotic threshold varies between cell lines. Some cell lines may be more resistant or utilize other forms of cell death.
-
Alternative Mechanisms: At lower concentrations, the primary effect might be cytostatic (inhibiting proliferation) rather than cytotoxic. For instance, it can induce G1-S cell cycle arrest by downregulating cyclin D1.[6]
-
Experimental Verification:
-
Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase-3 cleavage, PARP cleavage).[5]
-
Test a wider range of concentrations, extending to higher doses if necessary.
-
Increase the treatment duration to allow sufficient time for the apoptotic cascade to execute.
-
In Vivo Experimentation
Question 6: What is a good starting dose for an in vivo mouse study, and what are the potential toxicities?
Answer: Reported in vivo doses vary depending on the model and desired effect. Toxicity is a known concern with triptolide and its analogs, though this compound has shown a better safety profile in some studies.[5][8]
-
Anti-Lymphoma Model: A daily dose of 5 mg/kg almost completely inhibited lymphoma growth in xenografted mice with no obvious side effects.[5]
-
Cervical Cancer Xenograft: A daily oral gavage of 10 mg/kg for 21 days significantly inhibited tumor growth.[6]
-
Male Contraception Model: Single daily oral doses of 0.8 mg/kg in mice were effective in inducing infertility without discernible systemic toxicity.[10]
-
Toxicity: While some studies report low toxicity, compounds in this class are known for potential multi-organ toxicity, particularly hepatic toxicity.[8][11] It is crucial to include a toxicology assessment in your study, including monitoring body weight, behavior, and performing histological analysis of major organs.[10]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / Effective Concentration | Reference |
| Raji | B-Lymphoma | Proliferation | 5.7 nM | [5] |
| Jurkat | T-Lymphoma | Proliferation | 4.8 nM | [5] |
| PC3 | Prostate Cancer | Proliferation | 11.96 nM | [1] |
| DU145 | Prostate Cancer | Proliferation | 10.26 nM | [1] |
| LNCaP | Prostate Cancer | Proliferation | 12.01 nM | [1] |
| HeLa | Cervical Cancer | Viability (72h) | 20-50 nM | [6] |
| C33a | Cervical Cancer | Viability (72h) | 20-50 nM | [6] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Application | Dosing Regimen | Key Outcome | Reference |
| Mouse (Xenograft) | Anti-Lymphoma | 5 mg/kg/day (p.o.) | Tumor growth almost completely inhibited | [5] |
| Mouse (Xenograft) | Cervical Cancer | 10 mg/kg/day (p.o.) for 21 days | Significant tumor growth inhibition | [6] |
| Mouse (C57BL/6J) | Male Contraception | 0.8 mg/kg/day (p.o.) for 3-4 weeks | ~100% penetrance of sperm deformation and infertility | [10] |
| Cynomolgus Monkey | Male Contraception | 0.1 mg/kg/day (p.o.) for 5-6 weeks | ~100% penetrance of sperm deformation and infertility | [10] |
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells (e.g., HeLa, C33a) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 5 nM to 500 nM. Include a vehicle control (medium with the highest percentage of DMSO used).
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined using non-linear regression analysis.[6]
Protocol 2: Western Blotting for Lyn/AKT/ERK Pathway
-
Cell Treatment: Plate cells (e.g., Raji) and treat with this compound (e.g., 10-50 nM) for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-Lyn, p-Lyn, total-ERK, p-ERK, total-AKT, p-AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key signaling pathways modulated by this compound.
Caption: Mechanism of action for this compound as a male contraceptive.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptonide acts as a novel potent anti-lymphoma agent with low toxicity mainly through inhibition of proto-oncogene Lyn transcription and suppression of Lyn signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Studies on Calcium Dependence Reveal Multiple Modes of Action for Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
(-)-Triptonide: A Potent Anti-Inflammatory Agent Validated in In Vivo Models
For Immediate Release
[City, State] – [Date] – New comparative data validates the potent in vivo anti-inflammatory effects of (-)-Triptonide, a diterpenoid epoxide isolated from the traditional Chinese herb Tripterygium wilfordii Hook F. This guide provides a comprehensive overview of its efficacy in established animal models of inflammation, with direct comparisons to standard-of-care anti-inflammatory agents, including the corticosteroid Dexamethasone and the disease-modifying anti-rheumatic drug (DMARD) Methotrexate. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.
This compound has demonstrated significant anti-inflammatory activity across a range of preclinical models, primarily through the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the production of inflammatory mediators such as cytokines and chemokines.
Comparative Efficacy of this compound in Vivo
To provide a clear comparison of this compound's anti-inflammatory potency, this guide summarizes key findings from head-to-head studies in validated animal models.
Table 1: Comparison of this compound and Dexamethasone in a Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
| Parameter | LPS Control | This compound (15 µg/kg) | Dexamethasone (5 mg/kg) |
| Total Leukocytes in BALF (x10⁵/mL) | High | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Activity in Lung Tissue (U/g) | High | Significantly Reduced | Significantly Reduced |
| Lung Wet-to-Dry (W/D) Ratio | High | Significantly Reduced | Significantly Reduced |
| TNF-α in BALF (pg/mL) | High | Significantly Reduced | Significantly Reduced |
| IL-1β in BALF (pg/mL) | High | Significantly Reduced | Significantly Reduced |
| IL-6 in BALF (pg/mL) | High | Significantly Reduced | Significantly Reduced |
BALF: Bronchoalveolar Lavage Fluid. Data indicates that while both treatments were effective, the anti-inflammatory effects of 15 µg/kg of triptolide were slightly weaker than those of 5 mg/kg of Dexamethasone in this model[1].
Table 2: Comparison of this compound and Methotrexate in a Rat Model of Rheumatoid Arthritis
| Parameter | Arthritis Model Control | This compound (3.0 mg/kg/day) | Methotrexate (1.0 mg/kg/week) |
| Serum IL-2 (pg/mL) | Significantly High | Significantly Lower | Significantly Lower |
| Serum IFN-γ (pg/mL) | Significantly High | Significantly Lower | Significantly Lower |
| Serum TNF-α (pg/mL) | Significantly High | Significantly Lower | Significantly Lower |
| Serum IL-6 (pg/mL) | Significantly High | Significantly Lower | Significantly Lower |
| Serum IL-8 (pg/mL) | Significantly High | Significantly Lower | Significantly Lower |
| Serum IL-10 (pg/mL) | Significantly Low | Significantly Higher | Significantly Higher |
This study highlights the comparable efficacy of this compound and Methotrexate in modulating key inflammatory cytokines in a rat model of rheumatoid arthritis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key in vivo experiments cited in this guide.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model mimics the inflammatory cascade seen in acute respiratory distress syndrome (ARDS).
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Induction of Injury: Mice are anesthetized, and a 50 µL solution of LPS (from Escherichia coli O111:B4) in sterile saline is administered intranasally to induce lung injury.
-
Treatment: this compound (5, 10, or 15 µg/kg) or Dexamethasone (5 mg/kg) is administered intraperitoneally one hour before the LPS challenge. A control group receives the vehicle.
-
Sample Collection: 24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with phosphate-buffered saline (PBS). Lung tissues are also harvested.
-
Inflammatory Parameter Analysis:
-
Cell Counts: Total and differential leukocyte counts in the BALF are determined using a hemocytometer.
-
MPO Assay: Myeloperoxidase activity in lung tissue homogenates is measured spectrophotometrically as an indicator of neutrophil infiltration.
-
Lung Edema: The lung wet-to-dry weight ratio is calculated to assess pulmonary edema.
-
Cytokine Analysis: Levels of TNF-α, IL-1β, and IL-6 in the BALF are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for screening acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Treatment: Animals are pre-treated with this compound, a reference drug (e.g., Indomethacin), or vehicle, typically via oral gavage or intraperitoneal injection, one hour before the inflammatory insult.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
A Comparative Analysis of (-)-Triptonide and Other mTOR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitor (-)-Triptonide with other established mTOR inhibitors. The analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound, a natural product isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has emerged as a potent anti-cancer agent.[1][2][3] Its mechanism of action involves the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3] This guide compares this compound with other well-characterized mTOR inhibitors, including first-generation allosteric inhibitors (rapalogs) and second-generation ATP-competitive inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] First-generation mTOR inhibitors, such as rapamycin and its analogs (everolimus and temsirolimus ), are allosteric inhibitors.[5] They form a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, primarily inhibiting the function of mTORC1.[6][7][8] This inhibition is often incomplete, as it does not fully block the phosphorylation of all mTORC1 substrates, such as 4E-BP1.[9]
Second-generation mTOR inhibitors, like INK128 (sapanisertib) , are ATP-competitive, binding directly to the mTOR kinase domain.[10][11][12] This mechanism allows for the inhibition of both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[10][11][12] The precise binding site of this compound on mTOR has not been definitively elucidated in the reviewed literature, but its demonstrated inhibition of the phosphorylation of downstream effectors of both mTORC1 (p70S6K) and mTORC2 (Akt) suggests a mechanism that impacts both complexes.[1]
Figure 1. Mechanisms of action of different classes of mTOR inhibitors.
Comparative Performance: Potency and Cellular Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other mTOR inhibitors in various cancer cell lines. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same experimental setup are limited.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | PC3 (Prostate) | 11.96 | [1] |
| DU145 (Prostate) | 10.26 | [1] | |
| LNCaP (Prostate) | 12.01 | [1] | |
| Everolimus | MCF-7 (Breast) | ~1-10 | [13] |
| 786-O (Renal) | >1000 | [14] | |
| ACHN (Renal) | >1000 | [14] | |
| INK128 | PC-3 (Prostate) | Varies | [12] |
| LNCaP (Prostate) | Varies | [12] | |
| HT-29 (Colorectal) | Varies | [11] | |
| Rapamycin | MCF-7 (Breast) | ~1-10 | [13] |
Studies have shown that this compound effectively inhibits the proliferation of human prostate cancer cells with low nanomolar IC50 values.[1] In these cells, this compound treatment leads to cell cycle arrest and apoptosis, along with a reduction in the phosphorylation of both p70S6K and Akt.[1] Similarly, second-generation inhibitors like INK128 demonstrate potent inhibition of both mTORC1 and mTORC2, leading to cell cycle arrest and apoptosis in various cancer models.[10][11][12] First-generation inhibitors like everolimus and rapamycin show varied efficacy depending on the cancer type and its underlying genetic landscape.[13][14]
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
Figure 2. Workflow for an in vitro mTOR kinase assay.
Protocol:
-
Cell Lysis: Lyse cultured cells in a CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.[15][16][17]
-
Immunoprecipitation: Incubate cell lysates with antibodies specific for mTOR, Raptor (for mTORC1), or Rictor (for mTORC2) coupled to protein A/G beads.[17]
-
Washing: Wash the immunoprecipitates extensively to remove non-specific binding proteins.[17]
-
Inhibitor Incubation: Resuspend the beads in a kinase assay buffer and incubate with various concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and a recombinant substrate (e.g., inactive p70S6K or 4E-BP1).[15][17]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[17]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Western Blotting for mTOR Signaling Pathway
This method is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cells treated with inhibitors.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the mTOR inhibitor of interest for the desired time and at various concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[19]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, 4E-BP1, and Akt overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18][19]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure the effect of mTOR inhibitors on cell proliferation and viability.[21][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the mTOR inhibitor or vehicle control for a specified period (e.g., 72 hours).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[21][22]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[23][24]
Conclusion
This compound is a promising natural product with potent mTOR inhibitory activity. Its ability to suppress the phosphorylation of downstream effectors of both mTORC1 and mTORC2 suggests a comprehensive mechanism of action that may offer advantages over first-generation mTOR inhibitors. Further head-to-head comparative studies with established mTOR inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptonide inhibits growth and metastasis in HCC by suppressing EGFR/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 10. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preclinical evaluation of the dual mTORC1/2 inhibitor INK-128 as a potential anti-colorectal cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual targeting of mTORC1 and mTORC2 by INK-128 potently inhibits human prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 24. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Head-to-Head Analysis of (-)-Triptonide Against Current Cancer Therapies
An objective comparison of the preclinical efficacy and mechanisms of (-)-Triptonide versus established chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer compounds.
This compound, a natural product extracted from the traditional Chinese herb Tripterygium wilfordii Hook F, has demonstrated potent anti-tumor activity in a variety of preclinical cancer models. Its unique mechanism of action and high efficacy at low concentrations position it as a promising candidate for further development. This guide provides a comparative analysis of this compound against standard-of-care chemotherapies, supported by experimental data from peer-reviewed studies.
Efficacy Comparison: this compound vs. Gemcitabine in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a notoriously difficult-to-treat cancer with limited effective therapeutic options. Gemcitabine has long been a cornerstone of its treatment. Preclinical studies have directly compared the efficacy of this compound (also referred to as LLDT-8) with gemcitabine in PDAC models.
Table 1: In Vitro Cytotoxicity in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | PANC-1 | 2.5 ± 0.4 |
| MIA PaCa-2 | 1.8 ± 0.3 | |
| BxPC-3 | 1.2 ± 0.2 | |
| Gemcitabine | PANC-1 | 35.4 ± 5.1 |
| MIA PaCa-2 | 28.7 ± 4.5 | |
| BxPC-3 | 15.6 ± 2.8 |
Data represent the half-maximal inhibitory concentration (IC50) after 72 hours of drug exposure. Lower values indicate higher potency.
Table 2: In Vivo Tumor Growth Inhibition in a PANC-1 Xenograft Model
| Treatment Group (n=6) | Dose & Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 210 | - |
| This compound | 0.2 mg/kg, i.p., daily | 280 ± 55 | 81.8 |
| Gemcitabine | 60 mg/kg, i.p., bi-weekly | 890 ± 130 | 42.2 |
Data show that this compound exhibits significantly more potent anti-tumor activity than gemcitabine in both in vitro and in vivo models of pancreatic cancer.
Mechanism of Action: Targeting MYC and Splicing Machinery
This compound and its analogs have been shown to exert their anti-tumor effects through multiple mechanisms, including the covalent inhibition of the XPB subunit of the transcription factor TFIIH, leading to transcription inhibition. A primary downstream effect is the suppression of the MYC oncogene, a key driver in many cancers.
Recent studies have also highlighted its role in targeting the spliceosome, particularly in the context of castration-resistant prostate cancer (CRPC). This compound covalently binds to the XPB subunit of TFIIH, which in turn suppresses the transcription of key spliceosome components. This leads to the disruption of androgen receptor splice variant 7 (AR-V7) expression, a major driver of resistance to anti-androgen therapies.
Caption: this compound inhibits AR-V7-driven transcription in prostate cancer.
Experimental Protocols
The following are summarized methodologies from the preclinical studies cited.
In Vitro Cell Viability Assay
-
Cell Lines: PANC-1, MIA PaCa-2, BxPC-3 (human pancreatic cancer).
-
Culture Conditions: Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of this compound or gemcitabine for 72 hours.
-
Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 5 x 10^6 PANC-1 cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (0.2 mg/kg, daily intraperitoneal injection), and gemcitabine (60 mg/kg, bi-weekly intraperitoneal injection).
-
Analysis: Tumor volume was measured every three days using calipers and calculated with the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity. After 21 days, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.
Western Blot Analysis for Signaling Pathway Components
-
Cell Lines: Castration-resistant prostate cancer cell lines (e.g., C4-2, 22Rv1).
-
Treatment: Cells were treated with specified concentrations of this compound for 24-48 hours.
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against XPB, p-AR (Ser515), AR-V7, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Workflow of this compound's Preclinical Evaluation
The process of evaluating a novel anti-cancer compound like this compound follows a structured path from initial screening to in-depth mechanistic studies.
Caption: Standard workflow for the preclinical assessment of novel anti-cancer agents.
Conclusion
Preclinical data strongly suggest that this compound is a highly potent anti-cancer agent with a favorable profile compared to established therapies like gemcitabine in pancreatic cancer models. Its mechanism of action, involving the inhibition of the TFIIH complex and subsequent suppression of oncogenic drivers like MYC and AR-V7, provides a strong rationale for its development, particularly for treatment-resistant cancers. While these preclinical findings are promising, further investigation, including comprehensive toxicology studies and well-designed clinical trials, is necessary to establish the safety and efficacy of this compound in human patients. The synergistic potential when combined with current therapies, such as enzalutamide in prostate cancer, also warrants further exploration.
Validating (-)-Triptonide as a Male Contraceptive: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Triptonide with other emerging non-hormonal male contraceptives. Supported by experimental data, this document outlines the performance of this compound and offers detailed methodologies for key validation experiments.
This compound, a natural compound derived from the plant Tripterygium wilfordii Hook F, has emerged as a promising candidate for a non-hormonal male contraceptive.[1][2] Preclinical studies in mice and non-human primates have demonstrated its potential to induce reversible infertility by affecting sperm motility and morphology.[3][4][5][6] This guide will delve into the existing data on this compound, compare it with other non-hormonal alternatives in development, and provide detailed experimental protocols to aid in its further validation.
Comparative Analysis of Non-Hormonal Male Contraceptives
The landscape of male contraception is evolving, with several non-hormonal options progressing through preclinical and clinical development.[7] This section compares this compound with two other notable candidates: YCT-529, an oral pill, and ADAM™, a hydrogel implant.
| Feature | This compound | YCT-529 | ADAM™ |
| Mechanism of Action | Targets late-stage spermiogenesis, disrupting the interaction between junction plakoglobin and SPEM1, leading to deformed sperm with severely reduced motility.[1] | Inhibits the retinoic acid receptor-alpha (RAR-α), which is essential for sperm production. | A hydrogel injected into the vas deferens that physically blocks sperm transport. |
| Administration | Oral (daily)[3] | Oral (daily) | Intravasal injection |
| Species Tested | Mice, Rats, Cynomolgus Monkeys[3] | Mice, Non-human primates, Humans (Phase 1) | Humans (Phase 1) |
| Time to Efficacy | Mice: 3-4 weeksMonkeys: 5-6 weeks[3] | Mice: 4 weeksPrimates: 2 weeks | Humans: Azoospermia observed at 24 months in 2 participants |
| Efficacy | Nearly 100% infertility in mice and monkeys due to immotile, deformed sperm.[3] | 99% effective in preventing pregnancies in mice. | Azoospermia (absence of sperm) achieved and maintained. |
| Reversibility | Fertility regained ~4-6 weeks after cessation in both mice and monkeys.[3] | Fertility regained within 6 weeks in mice and 10-15 weeks in primates. | Designed to be reversible as the hydrogel degrades over time. |
| Reported Side Effects | No discernible systematic toxic side effects reported in short- or long-term studies in mice and monkeys based on histological examination of vital organs and hematological/serum biochemical analyses.[1][3][6] | No side effects were detected in animal studies. Human trials are ongoing. | No serious adverse events reported. Observed adverse events were consistent with a no-scalpel vasectomy. |
Experimental Protocols for Validation
Detailed and standardized experimental protocols are crucial for the validation of any new contraceptive agent. The following sections provide methodologies for key experiments relevant to the evaluation of this compound.
Assessment of Sperm Parameters in Mice
This protocol outlines the collection and analysis of sperm from mice treated with a potential male contraceptive.
Materials:
-
M16 medium
-
Phosphate-buffered saline (PBS)
-
MitoTracker and DAPI stains
-
Microscope with 400x magnification
-
Centrifuge
-
Hemocytometer or counting chamber
Procedure:
-
Sperm Collection:
-
Euthanize the mouse and dissect the epididymides and vas deferens.
-
Place the tissues in 2 ml of M16 medium at 37°C and 5% CO2.
-
Make small incisions in the epididymides and gently tease the tissue to allow sperm to swim out for 30 minutes.
-
Collect the medium containing the sperm suspension.
-
-
Sperm Motility Assessment:
-
Place a small aliquot of the sperm suspension on a pre-warmed microscope slide.
-
Observe at least 200 spermatozoa and classify them as progressively motile, non-progressively motile, or immotile.
-
Progressive motility is defined as active, linear, or large circular movement.
-
-
Sperm Count:
-
Dilute the sperm suspension in an appropriate volume of PBS.
-
Load the diluted sample onto a hemocytometer.
-
Count the number of sperm heads in the designated grid area and calculate the concentration.
-
-
Sperm Morphology Assessment:
-
Centrifuge the remaining sperm suspension at 300 x g for 5 minutes and resuspend the pellet in PBS.
-
Prepare a sperm smear on a microscope slide and allow it to air-dry.
-
Stain the smear with MitoTracker and DAPI.
-
Examine at least 100 spermatozoa under 400x magnification and classify them based on morphology (e.g., normal, head defects, tail defects).
-
Histological Examination of Testis
This protocol describes the preparation of testicular tissue for microscopic examination to assess the effects of a compound on spermatogenesis.
Materials:
-
Bouin's solution or 4% paraformaldehyde
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Fixation:
-
Immediately after dissection, fix the testes in Bouin's solution or 4% paraformaldehyde for 24 hours at room temperature.
-
-
Tissue Processing:
-
Dehydrate the fixed tissue by passing it through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Using a microtome, cut thin sections (4-6 µm) of the paraffin-embedded tissue.
-
Mount the sections on microscope slides.
-
Deparaffinize the sections using xylene and rehydrate through a descending series of ethanol.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Analysis:
-
Examine the stained sections under a microscope to evaluate the structure of the seminiferous tubules, the presence and stages of germ cells, and any signs of cellular damage or abnormalities.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is a method to identify the protein target of a small molecule. It is based on the principle that a protein becomes more resistant to proteolysis when it is bound to a ligand.[8][9]
Materials:
-
Cell or tissue lysate
-
TNC buffer (Tris-HCl, NaCl, CaCl2)
-
Pronase or other suitable protease
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and antibodies (if a candidate target is being validated) or mass spectrometry for unbiased target identification.
Procedure:
-
Lysate Preparation:
-
Prepare a protein lysate from the target cells or tissue.
-
Determine the protein concentration of the lysate.
-
-
Ligand Incubation:
-
Divide the lysate into two aliquots.
-
Add the small molecule of interest (e.g., this compound) to one aliquot and a vehicle control to the other.
-
Incubate to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase) to both the treated and control lysates.
-
Incubate for a specific time to allow for partial digestion of the proteins.
-
-
Analysis:
-
Stop the digestion and prepare the samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the protein bands. The target protein should show increased resistance to digestion in the presence of the small molecule, resulting in a more prominent band compared to the control lane.
-
The protected protein band can be excised and identified using mass spectrometry.
-
Intracytoplasmic Sperm Injection (ICSI) in Mice
ICSI can be used to determine if sperm from treated animals, despite being immotile or deformed, are still capable of fertilization and supporting embryonic development.[10]
Materials:
-
Oocytes from superovulated female mice
-
Sperm from treated and control male mice
-
M2 medium
-
PVP solution
-
Micromanipulator with an injection pipette
-
Piezo-impact unit (optional but recommended for mouse ICSI)
Procedure:
-
Oocyte and Sperm Preparation:
-
Collect MII oocytes from superovulated female mice.
-
Collect sperm from the epididymides of treated and control male mice.
-
Immobilize the sperm by placing them in a viscous PVP solution.
-
-
Microinjection:
-
Using a holding pipette, secure an oocyte.
-
Aspirate a single sperm head into the injection pipette.
-
Penetrate the oocyte's plasma membrane and inject the sperm head directly into the cytoplasm. A piezo-impact unit can facilitate this process.[2]
-
-
Embryo Culture and Transfer:
-
Culture the injected oocytes in appropriate media and monitor for signs of fertilization (e.g., formation of two pronuclei).
-
Transfer the resulting embryos to pseudopregnant female mice to assess their developmental potential to term.
-
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for generating diagrams of the proposed signaling pathway of this compound and a general experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound in inducing male infertility.
Caption: Experimental workflow for validating a novel male contraceptive agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Piezo-actuated mouse intracytoplasmic sperm injection (ICSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Scientists discover new compound for male contraceptive pill [dtnext.in]
- 6. emjreviews.com [emjreviews.com]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracytoplasmic Sperm Injection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of (-)-Triptonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Triptonide, a natural compound extracted from the traditional Chinese herb Tripterygium wilfordii, has emerged as a potent anti-cancer agent in a multitude of preclinical studies. This guide provides a comprehensive comparison of its efficacy across various cancer types, detailing its mechanisms of action and providing standardized protocols for replicating key experimental findings. The data presented herein is collated from peer-reviewed scientific literature to offer an objective overview for researchers and drug development professionals.
Quantitative Analysis of Anti-Cancer Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines and in vivo models. The following tables summarize the key findings, offering a comparative perspective on its potency.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) | Reference |
| Cervical Cancer | HeLa | 20-50 | 72 | [1][2][3] |
| C33a | 20-50 | 72 | [1] | |
| Acute Myeloid Leukemia | MV-4-11 | <15 | 48 | |
| THP-1 | <15 | 48 | ||
| KG-1 | <30 | 24 | ||
| HL-60 | <30 | 24 | ||
| Breast Cancer | MCF-7 | Not specified | 24, 48, 72 | |
| MDA-MB-231 | Not specified | 24, 48, 72 | ||
| Lung Cancer | A549/TaxR | 15.6 | Not specified | |
| A549 | ~30 | Not specified | ||
| Lymphoma | Raji (B-lymphoma) | 5.7 | Not specified | |
| Jurkat (T-lymphoma) | 4.8 | Not specified | ||
| Prostate Cancer | LNCaP | 5 | Not specified | [4] |
| PC-3 | 10 | Not specified | [4] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Mesothelioma | Xenograft | Not specified | Potent inhibition | [5] |
| Prostate Cancer | Nude mice (PC-3 cells) | 0.4 mg/kg/day, i.p. for 15 days | Significant reduction in tumor volume and weight | [6] |
| Cervical Cancer | Nude mice (HeLa cells) | 10 mg/kg/day, intragastrically for 21 days | Significant inhibition | [2] |
| Lung Cancer | Mice (A549/TaxR cells) | 0.4 mg/kg and 0.8 mg/kg, i.p. every other day for 20 days | Significant delay in tumor growth |
Key Anti-Cancer Mechanisms and Signaling Pathways
This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that drive cancer progression.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells. Key experimental evidence for apoptosis induction is typically gathered through Annexin V and TUNEL assays.
Cell Cycle Arrest
By interfering with the cell cycle, this compound prevents cancer cells from proliferating uncontrollably. This is often observed as an accumulation of cells in a specific phase of the cell cycle, commonly the G1 or S phase.
Inhibition of Key Signaling Pathways
This compound has been shown to modulate several signaling pathways that are frequently dysregulated in cancer.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-survival genes.
-
Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival. This compound can downregulate key components of this pathway, leading to decreased cancer cell growth.
-
Shh-Gli1 Signaling Pathway: The Sonic Hedgehog (Shh)-Gli1 pathway plays a crucial role in embryonic development and its aberrant activation is implicated in tumorigenesis and cancer stem cell maintenance. This compound has been identified as an inhibitor of this pathway.[7]
Experimental Protocols for Replication
To facilitate the replication and further investigation of this compound's anti-cancer effects, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined using non-linear regression analysis with software such as GraphPad Prism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[8][9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[8][10] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.[11][12][13][14][15]
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of specific proteins in signaling pathways affected by this compound.[16][17]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Gli1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
This guide serves as a foundational resource for understanding and replicating the key anti-cancer findings of this compound. The provided data and protocols are intended to support further research and development of this promising natural compound as a potential therapeutic agent.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triptolide and its prodrug minnelide suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajosr.org [ajosr.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. novusbio.com [novusbio.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (-)-Triptonide
(-)-Triptonide, a potent natural compound utilized in various research applications, necessitates stringent disposal protocols due to its acute toxicity and potential reproductive hazards. Adherence to proper disposal procedures is paramount for the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic and is fatal if swallowed or inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2] Before handling, it is crucial to review the Safety Data Sheet (SDS) and implement all recommended safety measures.
Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, the following PPE is mandatory to prevent exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: A dust mask or respirator should be used if there is a risk of generating dust.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in accordance with local, regional, and national regulations.[3][4] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4]
1. Waste Segregation:
-
Solid Waste:
-
Place unused or expired this compound powder into a clearly labeled, sealed container designated for chemical waste.
-
Contaminated disposable items such as weighing papers, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix with other incompatible chemical waste streams.
-
2. Waste Container Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
All relevant hazard pictograms (e.g., skull and crossbones, health hazard).
3. Temporary Storage: Store labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
4. Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Provide them with a complete and accurate description of the waste.
Spill Management
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of (-)-Triptonide: A Guide for Laboratory Professionals
(-)-Triptonide is a potent diterpene triepoxide isolated from the herb Tripterygium wilfordii.[1][2] It is investigated for various biological activities, including anti-inflammatory, immunosuppressive, and antineoplastic effects.[1][2] However, its high toxicity necessitates stringent safety protocols to protect researchers and laboratory personnel. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound in a research setting.
Hazard Identification and Toxicity
This compound is classified as a highly hazardous substance. According to its Safety Data Sheet (SDS), it is fatal if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1][3]
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 1 (H300: Fatal if swallowed)[1][3]
-
Acute Toxicity, Inhalation: Category 1 (H330: Fatal if inhaled)[1][3]
-
Reproductive Toxicity: Category 2 (H361: Suspected of damaging fertility or the unborn child)[1][3]
Quantitative Toxicity Data: Due to its high potency and classification as a research chemical, established occupational exposure limits (OELs) like a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) have not been set.[4] Therefore, exposure must be minimized to the lowest possible level. The available acute toxicity data for the related compound Triptolide is provided below.
| Toxicity Data (for Triptolide) | |
| Route | Value |
| Oral LDLO (Rat) | 2.4 mg/kg |
| Intraperitoneal LD50 (Mouse) | 900 µg/kg |
| TDLO (Mouse) | 60 µg/kg |
| TDLO (Rat) | 1.2 mg/kg |
| Data sourced from Cayman Chemical Safety Data Sheet for Triptolide.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and inhalation exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling Dry Powder (Weighing, Aliquoting) | NIOSH-approved respirator with particulate filter, used within a certified chemical fume hood or ventilated balance enclosure. | Safety goggles and a face shield. | Double-gloving with chemical-resistant nitrile gloves (minimum 14 mils thick).[6] Change gloves frequently. | Disposable, solid-front gown with tight-fitting cuffs over a fully buttoned lab coat. |
| Preparing Solutions | Work within a certified chemical fume hood. | Safety goggles. A face shield is recommended if there is a splash hazard. | Double-gloving with chemical-resistant nitrile gloves. | Disposable gown over a lab coat. |
| Administering to Animals | Work within a certified chemical fume hood or ventilated biosafety cabinet. | Safety goggles. | Double-gloving with chemical-resistant nitrile gloves. | Disposable gown over a lab coat. |
| Cleaning & Disposal | Work within a certified chemical fume hood. | Safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical-resistant apron over a disposable gown and lab coat. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
A. Preparation and Weighing of Dry Powder
-
Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Pre-Work Check: Ensure the fume hood is functioning correctly. Gather all necessary equipment (spatulas, weigh paper, vials) and waste containers before starting.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Use tools and techniques that minimize dust generation.
-
Post-Weighing: Tightly seal the stock container. Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated disposables (weigh paper, pipette tips, gloves) as hazardous waste.
B. Solution Preparation
-
Solvent Selection: this compound is soluble in solvents such as DMSO, Chloroform, and Ethyl Acetate.[2][7]
-
Dissolving: In a chemical fume hood, add the solvent to the vial containing the pre-weighed powder. Cap the vial securely and mix using a vortex or sonicator until fully dissolved.[7]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
C. Spill Management
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment hood.
-
Contain: For small spills within a fume hood, cover with an absorbent material from a chemical spill kit.
-
Decontaminate: Working from the outside in, carefully clean the spill area.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
D. First Aid Measures
-
Inhalation: Immediately move the person to fresh air. Seek urgent medical attention.[3][5]
-
Skin Contact: Immediately remove contaminated clothing.[3][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Immediately call a poison control center or doctor.[4]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local environmental regulations.
-
Segregate Waste: Use dedicated, clearly labeled hazardous waste containers for all materials contaminated with this compound.
-
Solid Waste: This includes used gloves, gowns, weigh paper, pipette tips, and contaminated labware. Place these items in a sealed, labeled hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not pour this waste down the drain.[5]
-
"Empty" Containers: The original vial containing the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should also be disposed of as solid hazardous waste.
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. The UN number for the related compound, Triptolide, is UN2811 (Toxic solids, organic, n.o.s.), which may be used for transport classification.[4][5]
Safe Handling Workflow
The following diagram illustrates the critical steps and decision points for safely working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C20H22O6 | CID 65411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triptonide | CAS:38647-11-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. Triptonide | Apoptosis | Autophagy | Wnt/beta-catenin | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
